trans-2-Methyl-3-phenylaziridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2R,3R)-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-,9+/m1/s1 |
InChI Key |
NWAQGFVFBBSDAV-APPZFPTMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of trans-2-Methyl-3-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Methyl-3-phenylaziridine is a heterocyclic organic compound featuring a three-membered ring containing a nitrogen atom. The trans configuration indicates that the methyl and phenyl substituents are located on opposite sides of the aziridine ring plane. This strained ring structure imparts significant reactivity, making it a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Aziridine derivatives are known to exhibit a range of biological activities, and understanding the physicochemical properties of specific isomers like this compound is crucial for its application in drug design and development. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and reactivity.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1] |
| Boiling Point | 207.4 °C at 760 mmHg | [3] |
| Density | 0.998 g/cm³ | [3] |
| Refractive Index | 1.537 | [3] |
| Flash Point | 78.7 °C | [3] |
| LogP (calculated) | 1.5 | [1] |
| Topological Polar Surface Area | 21.9 Ų | [1] |
| Melting Point | Not available in the searched literature. | |
| pKa | Not available in the searched literature. | |
| Solubility | Slightly soluble in DMSO (with sonication), water (with heating), and methanol. | [4] |
Synthesis and Characterization
The primary synthetic route to this compound is the aziridination of trans-β-methylstyrene. Various methods have been developed to achieve this transformation, often with a focus on stereoselectivity.
Experimental Protocol: Aziridination of trans-β-Methylstyrene
This protocol is a generalized procedure based on common aziridination reactions. Specific reagents and conditions can be varied to optimize yield and purity.
Materials:
-
trans-β-methylstyrene
-
A nitrogen source (e.g., a primary amine with a suitable leaving group, or an aminating agent like O-(diphenylphosphinyl)hydroxylamine)
-
A suitable catalyst (e.g., a rhodium or copper complex)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 2,2,2-trifluoroethanol)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-β-methylstyrene and the catalyst in the anhydrous solvent.
-
Add the nitrogen source to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the specific method) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Reactivity and Stability
The high ring strain of the aziridine ring in this compound makes it susceptible to nucleophilic ring-opening reactions. This reactivity is a key feature for its use as a synthetic building block.
Nucleophilic Ring-Opening
The ring-opening of this compound typically proceeds via an Sₙ2 mechanism. Nucleophiles attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and inversion of stereochemistry at the site of attack. The regioselectivity of the attack (at C2 vs. C3) is influenced by steric and electronic factors of the substituents, the nucleophile, and the reaction conditions.
Stability
Aziridines, in general, can be sensitive to acidic conditions, which can promote polymerization or ring-opening. This compound should be stored under neutral or slightly basic conditions in an anhydrous environment to prevent degradation.
Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for this compound have not been extensively reported in the available literature, the aziridine moiety is a known pharmacophore present in numerous biologically active compounds, including some anticancer agents. The reactivity of the aziridine ring allows it to act as an electrophile, potentially alkylating nucleophilic residues in biological macromolecules such as DNA and proteins. This alkylating ability is the basis for the cytotoxic effects of many aziridine-containing drugs.
The general mechanism of action for many bioactive aziridines involves the following logical workflow:
Further research, including in vitro biological assays and molecular docking studies, is necessary to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a reactive and synthetically useful molecule. Its well-defined stereochemistry and the susceptibility of its strained ring to nucleophilic attack make it an attractive building block for the synthesis of complex nitrogen-containing compounds. While some of its fundamental physicochemical properties are documented, further experimental investigation into its melting point, pKa, and a more comprehensive solubility profile would be beneficial. Moreover, dedicated biological studies are required to uncover its specific molecular targets and to explore its potential as a lead compound in drug discovery. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research endeavors.
References
The Advent of the Strained Ring: A Technical Guide to the Discovery and History of Substituted Aziridines
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of substituted aziridines, three-membered nitrogen-containing heterocycles that have become indispensable building blocks in modern organic synthesis and drug development. Addressed to researchers, scientists, and professionals in the field of drug development, this document details the key synthetic milestones, provides in-depth experimental protocols for seminal reactions, and presents quantitative data to allow for a thorough comparison of these methods. The guide also includes detailed diagrams of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemistry of substituted aziridines.
Early Discoveries: The Dawn of Aziridine Chemistry
The history of aziridines dates back to the late 19th century, with the first synthesis of the parent aziridine molecule. However, the development of methods for the synthesis of substituted aziridines, which greatly expanded their utility, began in earnest in the early to mid-20th century. These early methods laid the groundwork for the sophisticated catalytic and asymmetric approaches used today.
The Wenker Synthesis (1935)
The Wenker synthesis is a classic method for the preparation of aziridines from β-amino alcohols. The reaction proceeds in two steps: the formation of a sulfate ester intermediate, followed by an intramolecular cyclization under basic conditions.[1] The original procedure involved heating ethanolamine with sulfuric acid at high temperatures (up to 250 °C) to form the aminoethyl sulfate, which was then treated with a strong base to induce ring closure.[2]
Mechanism of the Wenker Synthesis:
The reaction begins with the protonation of the amino alcohol, followed by esterification with sulfuric acid. The resulting sulfate ester is then deprotonated at the nitrogen atom by a strong base, and the resulting anion undergoes an intramolecular nucleophilic substitution to displace the sulfate group and form the aziridine ring.
Figure 1: Mechanism of the Wenker Synthesis.
Experimental Protocol: Modified Wenker Synthesis of N-H Aziridines
A more recent and milder variation of the Wenker synthesis avoids the harsh conditions of the original method.[3]
-
Esterification: The vicinal amino alcohol is dissolved in a suitable solvent (e.g., diethyl ether) and cooled. Chlorosulfonic acid is added dropwise to form the amino alcohol hydrogen sulfate, which often precipitates from the solution.
-
Cyclization: The isolated hydrogen sulfate is then treated with an aqueous solution of a non-nucleophilic base, such as sodium carbonate, and heated to induce cyclization to the corresponding aziridine.
-
Workup: The product is typically extracted with an organic solvent, dried, and purified by distillation or chromatography.
| Starting Amino Alcohol | Product Aziridine | Yield (%) |
| 2-Aminoethanol | Aziridine | ~70-80 |
| 1-Amino-2-propanol | 2-Methylaziridine | ~65-75 |
| 2-Amino-1-phenylethanol | 2-Phenylaziridine | ~80-90 |
| Table 1: Representative yields for the modified Wenker synthesis of N-H aziridines.[3] |
The Gabriel-Cromwell Reaction (circa 1940s)
The Gabriel-Cromwell reaction provides a route to C-substituted aziridines from α,β-unsaturated ketones or esters.[4] This method is an extension of the Gabriel synthesis of amines. The reaction typically involves the bromination of the α,β-unsaturated carbonyl compound, followed by reaction with a primary amine to yield the substituted aziridine.[5]
Mechanism of the Gabriel-Cromwell Reaction:
The reaction proceeds through the initial formation of a dibromo adduct from the α,β-unsaturated carbonyl compound. This is followed by a double nucleophilic substitution by a primary amine. The first substitution displaces one of the bromine atoms, and the subsequent intramolecular cyclization displaces the second bromine atom to form the aziridine ring.
Figure 2: Mechanism of the Gabriel-Cromwell Reaction.
Experimental Protocol: Gabriel-Cromwell Synthesis of N-Sugar Substituted Chiral Aziridines [6]
-
Bromination: The α,β-unsaturated carbonyl compound is dissolved in a suitable solvent and treated with bromine to form the dibromo derivative.
-
Aziridination: The resulting dibromo compound is then reacted with a primary amine (in this case, an amino sugar) in the presence of a base (e.g., triethylamine) to facilitate the cyclization.
-
Purification: The final aziridine product is purified by chromatographic methods.
| α,β-Unsaturated Carbonyl | Primary Amine | Yield (%) |
| Ferrocenoylacetylene | Glucosamine derivative | >90 |
| Ferrocenoylacetylene | Galactosamine derivative | >90 |
| Table 2: High yields observed in the Gabriel-Cromwell synthesis of N-sugar substituted chiral aziridines.[6] |
The Hoch-Campbell Synthesis (1934)
The Hoch-Campbell synthesis is a method for the preparation of C-substituted aziridines from ketoximes and Grignard reagents.[7] This reaction is particularly useful for the synthesis of aziridines bearing alkyl or aryl substituents on the carbon atoms of the ring.
Mechanism of the Hoch-Campbell Synthesis:
The reaction is believed to proceed through the formation of an organometallic intermediate from the reaction of the ketoxime with the Grignard reagent. This intermediate then rearranges to form the aziridine, possibly via a Neber-like rearrangement.[8]
Figure 3: Simplified mechanism of the Hoch-Campbell Synthesis.
Experimental Protocol: General Procedure for the Hoch-Campbell Aziridine Synthesis [8]
-
Reaction Setup: The ketoxime is dissolved in an anhydrous ether solvent under an inert atmosphere.
-
Grignard Addition: An excess of the Grignard reagent (typically 2-3 equivalents) is added to the solution of the ketoxime, and the reaction mixture is stirred, often with heating.
-
Hydrolysis: The reaction is quenched by the careful addition of water or an aqueous ammonium chloride solution to hydrolyze the intermediate organometallic complex.
-
Extraction and Purification: The aziridine product is extracted into an organic solvent, dried, and purified by distillation or chromatography.
| Ketoxime | Grignard Reagent | Yield (%) |
| Acetophenone oxime | Ethylmagnesium bromide | Moderate |
| Cyclohexanone oxime | Phenylmagnesium bromide | Moderate |
| Table 3: Qualitative yields for the Hoch-Campbell synthesis as reported in secondary sources.[7][8] |
The Modern Era: Catalytic and Asymmetric Aziridination
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in aziridine synthesis, with the development of powerful catalytic methods. These modern approaches offer significant advantages over the classical methods in terms of efficiency, selectivity, and substrate scope. A major focus has been on the development of enantioselective methods to produce chiral aziridines, which are of great importance in the pharmaceutical industry.
Metal-Catalyzed Aziridination of Olefins
The direct aziridination of olefins using metal catalysts has become one of the most versatile methods for the synthesis of substituted aziridines. A variety of transition metals, including copper and rhodium, have been shown to effectively catalyze this transformation.[9]
General Mechanism of Metal-Catalyzed Aziridination:
The generally accepted mechanism involves the reaction of a nitrene precursor (e.g., a sulfonyl azide or an iminoiodinane) with a metal catalyst to form a metal-nitrene intermediate. This highly reactive species then transfers the nitrene group to an olefin to form the aziridine ring.
Figure 4: General mechanism of metal-catalyzed aziridination of olefins.
Experimental Protocol: Copper-Catalyzed Asymmetric Aziridination of Styrene [9]
-
Catalyst Preparation: A copper(I) or copper(II) salt is combined with a chiral ligand (e.g., a bis(oxazoline) ligand) in a suitable solvent to form the active catalyst.
-
Reaction: The olefin (e.g., styrene) and the nitrene precursor (e.g., [N-(p-toluenesulfonyl)imino]phenyliodinane, PhI=NTs) are added to the catalyst solution at a controlled temperature.
-
Monitoring and Workup: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is worked up, often by filtration through a pad of silica gel, and the product is purified by chromatography.
| Olefin | Catalyst System | Yield (%) | ee (%) |
| Styrene | Cu(I)OTf / Bis(oxazoline) | 95 | 94 |
| Indene | Cu(I)OTf / Bis(oxazoline) | 85 | 97 |
| 1-Octene | Cu(I)OTf / Bis(oxazoline) | 60 | 63 |
| Table 4: Representative yields and enantioselectivities for the copper-catalyzed asymmetric aziridination of olefins.[9] |
Experimental Protocol: Rhodium-Catalyzed Aziridination of Olefins
-
Reaction Setup: A rhodium(II) catalyst, such as rhodium(II) octanoate, is dissolved in a non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Addition of Reagents: The olefin and the amine source are added, followed by the slow addition of an oxidant (e.g., diacetoxyiodobenzene) to generate the rhodium-nitrene intermediate in situ.
-
Quenching and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques.
| Olefin | Catalyst | Amine Source | Yield (%) |
| Styrene | Rh2(esp)2 | DPH | 95 |
| Cyclooctene | Rh2(esp)2 | DPH | 98 |
| 1-Decene | Rh2(esp)2 | DPH | 85 |
| Table 5: High yields achieved in the rhodium-catalyzed intermolecular aziridination of unactivated olefins. |
Conclusion
The journey of substituted aziridines from their initial discovery through classical synthetic methods to the development of highly efficient and selective modern catalytic protocols highlights a remarkable evolution in organic chemistry. The Wenker, Gabriel-Cromwell, and Hoch-Campbell syntheses, while historically significant, have largely been superseded by metal-catalyzed approaches that offer superior control over stereochemistry and broader substrate applicability. The ability to synthesize chiral aziridines with high enantiopurity has cemented their role as invaluable intermediates in the synthesis of complex molecules, particularly in the realm of pharmaceuticals. Future developments in this field are likely to focus on the discovery of even more efficient and sustainable catalytic systems, further expanding the synthetic utility of this versatile class of heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 3. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]
- 4. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoch-Campbell Aziridine Synthesis - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Development of the Copper-Catalyzed Olefin Aziridination Reaction | Semantic Scholar [semanticscholar.org]
- 9. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Phenylaziridine Derivatives: A Technical Guide for Drug Development
Introduction: Phenylaziridine derivatives, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug development. Characterized by a three-membered nitrogen-containing ring attached to a phenyl group, these molecules are notable for their inherent ring strain, which makes them highly reactive and versatile intermediates in organic synthesis.[1][2] Their reactivity as potent alkylating agents is a primary driver of their diverse biological activities.[2] This technical guide provides an in-depth overview of the biological activities of phenylaziridine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug discovery.
Synthesis of Phenylaziridine Derivatives
The synthesis of biologically active phenylaziridine derivatives is a critical first step in their evaluation. These compounds can be prepared through various methodologies, often involving cycloaddition reactions or the ring closure of appropriate precursors.[1] A common approach involves the reaction of a precursor aziridine with isocyanates or isothiocyanates to yield urea and thiourea derivatives, respectively.[2]
Experimental Protocol: General Synthesis of Aziridine-Thiourea Derivatives
This protocol outlines a general method for synthesizing aziridine-thiourea derivatives, adapted from methodologies described in the literature.[2]
-
Starting Material Preparation: A solution of the desired phenylaziridine (1 equivalent) is prepared in a suitable aprotic solvent, such as dichloromethane or acetonitrile.
-
Reagent Addition: The appropriate isothiocyanate (1.1 equivalents) is added dropwise to the phenylaziridine solution at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reactions are typically completed within a few hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure aziridine-thiourea derivative.
-
Structural Confirmation: The chemical structure of the final product is confirmed using spectroscopic methods, such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).[2]
Caption: A generalized workflow for the synthesis of phenylaziridine-thiourea derivatives.
Anticancer and Cytotoxic Activity
The antitumor properties of aziridine-containing compounds are among their most well-documented biological activities.[2] Their mechanism of action is often attributed to their ability to act as alkylating agents, a property stemming from the high reactivity of the strained aziridine ring.[2]
Mechanism of Action: DNA Alkylation
Many aziridine derivatives exert their cytotoxic effects by interacting with cellular macromolecules, particularly DNA. The physiological effect of compounds like the natural product mitomycin C involves the opening of the aziridine ring and subsequent alkylation of DNA, often at the guanine nucleobase.[2] This process can lead to the formation of covalent interstrand crosslinks in the DNA, which inhibits DNA replication and ultimately triggers cell death (apoptosis).[2] Additionally, some trifluoromethyl-aziridine derivatives have been identified as proteasome inhibitors, presenting an alternative mechanism for their anticancer effects.[1]
Caption: The proposed DNA alkylation mechanism for the anticancer activity of aziridines.
Quantitative Data: Cytotoxicity
The cytotoxic potential of phenylaziridine derivatives has been evaluated against various cancer cell lines. The following table summarizes key findings from the literature.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Aziridine-Thiourea Derivatives | L929 (Murine Fibroblast) | IC₅₀ | >100 µg/mL | [2] |
| Aziridine-Thiourea Derivatives | HeLa (Human Tumor) | IC₅₀ | 35.6 - >100 µg/mL | [2] |
| Trifluoromethyl-Aziridines | Leukemia Cell Lines | - | Promising Anti-proliferative Profile | [1] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.[2]
-
Cell Seeding: Human tumor cells (e.g., HeLa) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized phenylaziridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Activity
Phenylaziridine derivatives have also demonstrated notable activity against various microbial pathogens, including both bacteria and fungi.[1][2]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Functionalized 2-Arylaziridines | Enterococcus faecalis | MIC | 16 | [1] |
| Functionalized 2-Arylaziridines | Candida krusei | MIC | 16 | [1] |
| Aziridine-Thiourea Derivatives | Escherichia coli (Reference) | MIC | 64 - >512 | [2] |
| Aziridine-Thiourea Derivatives | Staphylococcus aureus (Reference) | MIC | 16 - 512 | [2] |
| Aziridine-Thiourea Derivatives | Staphylococcus epidermidis (Reference) | MIC | 32 - 512 | [2] |
| Aziridine-Thiourea Derivatives | S. aureus (MRSA, Clinical Isolates) | MIC | 16 - 32 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[2]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) control wells are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via microdilution.
Enzyme Inhibition
Beyond cytotoxicity and antimicrobial effects, specific aziridine derivatives have been developed as potent and selective enzyme inhibitors. This activity opens avenues for treating a range of diseases, including genetic disorders.
Quantitative Data: Glucocerebrosidase (GBA) Inhibition
Defects in the GBA enzyme are linked to Gaucher disease and are a risk factor for Parkinson's disease. Cyclophellitol aziridine derivatives have emerged as highly effective inhibitors of this enzyme.[1]
| Compound Class | Target Enzyme | Activity Metric | Value | Reference |
| Cyclophellitol Aziridine Derivative | Human Glucocerebrosidase (GBA) | IC₅₀ | 1.20 nM | [1] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the inhibitor (phenylaziridine derivative) in a suitable buffer.
-
Assay Reaction: In a microplate well, combine the enzyme and varying concentrations of the inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. The detection method depends on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Caption: A logical diagram comparing competitive and non-competitive enzyme inhibition.
Conclusion
Phenylaziridine derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their utility as anticancer agents, driven by their DNA alkylating capabilities, and their effectiveness against a range of microbial pathogens, highlight their therapeutic potential. Furthermore, the development of highly specific enzyme inhibitors based on the aziridine scaffold demonstrates the tunability of this chemical moiety for targeted drug design. The data and protocols presented in this guide underscore the importance of continued research into phenylaziridine derivatives as promising leads for the development of new therapeutic agents.
References
- 1. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of trans-2-Methyl-3-phenylaziridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of trans-2-Methyl-3-phenylaziridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The document outlines the key spectroscopic techniques used to elucidate and confirm the structure of this molecule, presenting available data in a structured format and detailing the experimental protocols for acquiring such data.
Molecular Structure and Properties
This compound is a disubstituted aziridine with the chemical formula C₉H₁₁N.[1][2] The trans configuration indicates that the methyl and phenyl groups are on opposite sides of the three-membered aziridine ring.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1][2][3][4][5] |
| CAS Number | 20993-60-6 | [4] |
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Table 2: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aziridine Ring Protons | 3.0 - 4.0 | d, q |
| Methyl Protons (CH₃) | 1.5 - 2.5 | d |
| Phenyl Protons (C₆H₅) | 7.2 - 7.5 | m |
| N-H Proton | Variable | br s |
Note: The expected chemical shifts are based on general ranges for similar structures.[3] Specific values can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. A known reference for the ¹³C NMR spectrum of 2-Methyl-3-phenylaziridine is found in an article by P. Mison, R. Martino, and F. W. Wehrli in Organic Magnetic Resonance (1976), volume 8, page 79.[1]
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | Aziridine Ring Carbons | 40 - 60 | | Methyl Carbon (CH₃) | 10 - 20 | | Phenyl Carbons (C₆H₅) | 125 - 140 |
Note: The expected chemical shifts are based on general ranges for aziridine-containing compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the N-H bond and the aromatic ring.
Table 4: Key IR Absorption Bands
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch | ~3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | ~1600 |
Note: These are approximate values and can be influenced by the molecular environment and sample preparation.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.
Table 5: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Ion [M]⁺ | m/z 133 | [1][2] |
| Common Fragments | m/z 118 (loss of CH₃), m/z 91 (tropylium ion), m/z 77 (phenyl group) |
Note: The fragmentation pattern can be confirmed through analysis of the full mass spectrum, potentially obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Analysis:
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure volatilization.
-
The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column stationary phase.
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, typically using electron ionization (EI) at 70 eV.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum is recorded, showing the relative abundance of different fragment ions.
Workflow and Data Integration
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
This integrated approach, combining data from multiple spectroscopic techniques, is crucial for the unambiguous structural determination of this compound and is a fundamental process in chemical research and drug development.
References
- 1. 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-methyl-3-phenylaziridine | C9H11N | CID 11815401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. echemi.com [echemi.com]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
An In-depth Technical Guide on the Reactivity and Stability of the Aziridine Ring
For Researchers, Scientists, and Drug Development Professionals
The aziridine ring, a three-membered heterocycle containing one nitrogen atom, is a cornerstone in organic synthesis and medicinal chemistry. Its high ring strain imparts significant reactivity, making it a versatile intermediate for the synthesis of complex nitrogen-containing molecules.[1][2] However, this reactivity also presents challenges in terms of stability and handling. This guide provides a comprehensive overview of the structural features, stability, and reactivity of the aziridine ring, with a focus on quantitative data and detailed experimental protocols.
Structural Features and Ring Strain
The defining characteristic of the aziridine ring is its significant ring strain, estimated to be around 27 kcal/mol.[3] This strain arises from two primary sources:
-
Angle Strain: The internal bond angles of the aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons and 107° for the sp³-hybridized nitrogen.[4] This forces the bonding electrons into "banana bond" conformations, which are weaker and more susceptible to cleavage.
-
Torsional Strain: The C-H and N-H (or N-R) bonds on adjacent atoms are eclipsed, leading to steric repulsion and increased potential energy.
This inherent strain is the primary driver for the high reactivity of aziridines, particularly in ring-opening reactions.[1]
Factors Influencing Stability
The stability of an aziridine ring is not static and can be significantly influenced by the nature of the substituents on both the nitrogen and carbon atoms.
Substituents on Nitrogen:
The electronic nature of the substituent on the aziridine nitrogen plays a crucial role in its stability and reactivity.[5][6]
-
Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl (e.g., tosyl), acyl, or carbonyl groups "activate" the aziridine ring.[7][8] They increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[5][8] This activation is a common strategy to facilitate ring-opening reactions under milder conditions.[9]
-
Electron-Donating Groups (EDGs): Alkyl or aryl groups are considered "non-activating" substituents. Aziridines with these groups are generally more stable and less reactive towards nucleophiles, often requiring harsher reaction conditions or activation with a Lewis or Brønsted acid to induce ring-opening.[8][10]
Substituents on Carbon:
Substituents on the carbon atoms of the aziridine ring can also influence stability through steric and electronic effects. Bulky substituents can sterically hinder the approach of nucleophiles, while electron-withdrawing or -donating groups can influence the regioselectivity of ring-opening reactions.
Quantitative Data on Aziridine Structure and Stability
The following table summarizes key quantitative data related to the structure and stability of the parent aziridine molecule.
| Parameter | Value | Reference |
| Bond Angles | ||
| C-N-C | ~60.2° | |
| N-C-C | ~59.9° | [11] |
| H-C-H | ~116.7° | |
| Bond Lengths | ||
| C-C | ~1.48 Å | |
| C-N | ~1.48 Å | |
| Ring Strain Energy | ~27 kcal/mol | [3] |
| Nitrogen Inversion Barrier | ~16-17 kcal/mol | [12] |
| pKa of Conjugate Acid | 7.9 | [4] |
Reactivity and Ring-Opening Reactions
The high ring strain of aziridines makes them susceptible to a variety of ring-opening reactions, which are the cornerstone of their synthetic utility.[1][4] These reactions can be broadly categorized based on the reaction conditions and the nature of the attacking species.
In the presence of Brønsted or Lewis acids, the aziridine nitrogen is protonated or coordinates to the Lewis acid, forming a highly reactive aziridinium ion.[7][13] This species is readily attacked by nucleophiles.
-
Mechanism: The reaction generally proceeds via an Sₙ2-like mechanism, with the nucleophile attacking one of the ring carbons and causing the C-N bond to break. The attack typically occurs at the less sterically hindered carbon. However, if one of the carbons can stabilize a positive charge (e.g., a benzylic or tertiary carbon), the reaction can have more Sₙ1 character, with the nucleophile attacking the more substituted carbon.
-
Regioselectivity: The regioselectivity of the ring-opening is dependent on both steric and electronic factors.[14] In general, for activated aziridines, nucleophilic attack occurs at the less substituted carbon.[15] For non-activated aziridines under acidic conditions, the regioselectivity can be more complex and substrate-dependent.[15]
Activated aziridines, particularly those with N-sulfonyl or N-acyl groups, are sufficiently electrophilic to be opened by a wide range of nucleophiles under neutral or basic conditions.[9]
-
Common Nucleophiles: A variety of nucleophiles can be employed, including amines, thiols, halides, cyanides, and organometallic reagents like Grignard reagents and organocuprates.[4]
-
Stereochemistry: The nucleophilic ring-opening of aziridines is a stereospecific process. The reaction proceeds with inversion of configuration at the carbon atom that is attacked, consistent with an Sₙ2 mechanism.
Role in Drug Development and Biological Activity
The aziridine moiety is present in a number of biologically active compounds, including several anticancer agents.[4][16][17] The cytotoxicity of many of these compounds is attributed to the ability of the aziridine ring to act as an electrophile and alkylate DNA, leading to cross-linking and inhibition of DNA replication.[16]
A prominent example is Mitomycin C, a natural product used in cancer chemotherapy.[4][16] In the body, Mitomycin C is bioreductively activated to a species that can cross-link DNA, a process in which the aziridine ring plays a critical role.[16]
Experimental Protocols
This protocol describes a general method for the aziridination of an alkene using a nitrene precursor.
Materials:
-
Alkene (1.0 equiv)
-
Chloramine-T trihydrate (1.2 equiv)
-
Catalyst (e.g., copper(I) or rhodium(II) salt, 1-5 mol%)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
To a solution of the alkene in the chosen solvent, add the catalyst.
-
Add Chloramine-T trihydrate in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford the desired N-tosylaziridine.
This protocol outlines the ring-opening of an activated aziridine with an amine nucleophile under solvent-free conditions.[18]
Materials:
-
N-Tosylaziridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
Procedure:
-
In a reaction vial, combine the N-tosylaziridine and the amine.
-
Heat the mixture at a specified temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, the crude product can be purified directly by column chromatography to yield the corresponding 1,2-diamine derivative.
This protocol describes the hydrolysis of an aziridine to an amino alcohol.
Materials:
-
Aziridine (1.0 equiv)
-
Dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄)
-
Organic solvent (e.g., THF, acetone)
Procedure:
-
Dissolve the aziridine in a water-miscible organic solvent.
-
Add the dilute aqueous acid to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography if necessary.
Visualizations
Caption: Sources of ring strain in the aziridine molecule.
Caption: General workflow for aziridine synthesis and functionalization.
Caption: Simplified mechanism of action for Mitomycin C.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aziridine | PPTX [slideshare.net]
- 10. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cccbdb.nist.gov [cccbdb.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
- 15. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 16. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Stereochemistry of 2,3-Disubstituted Aziridines: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
The aziridine motif, a three-membered nitrogen-containing heterocycle, is a cornerstone in modern synthetic chemistry and drug discovery. Its inherent ring strain makes it a versatile intermediate for the synthesis of a diverse array of nitrogenous compounds. Among these, 2,3-disubstituted aziridines present a unique stereochemical challenge and opportunity. The precise control over the relative and absolute stereochemistry of the two substituents on the aziridine ring is paramount for their application in the synthesis of complex molecules and pharmacologically active agents. This technical guide provides an in-depth overview of the core principles governing the stereochemistry of 2,3-disubstituted aziridines, with a focus on stereoselective synthesis, detailed experimental protocols, and methods for stereochemical assignment.
Stereoselective Synthesis of 2,3-Disubstituted Aziridines
The development of stereoselective methods for the synthesis of 2,3-disubstituted aziridines has been a major focus of chemical research. The primary strategies involve the direct aziridination of alkenes or the cyclization of functionalized amine precursors. The choice of methodology dictates the resulting stereochemistry, with both cis and trans isomers being accessible through careful selection of reagents, catalysts, and reaction conditions.
Aziridination of Alkenes
The direct addition of a nitrogen-containing group across a double bond is a powerful and atom-economical approach to aziridine synthesis. The stereochemical outcome of this transformation is highly dependent on the nature of the nitrogen source and the catalyst employed.
Rhodium and cobalt complexes are at the forefront of catalytic, stereoselective aziridination. Chiral ligands on these metal centers can effectively control the facial selectivity of the nitrene transfer to the alkene, leading to high levels of enantioselectivity.
A notable example is the rhodium(II)-catalyzed aziridination of alkenes using sulfamates as the nitrogen source. This method has demonstrated broad applicability for the synthesis of enantioenriched aziridines from mono-, di-, and trisubstituted alkenes.[1][2][3]
Table 1: Enantioselective Rhodium-Catalyzed Aziridination of Alkenes [1][2][3]
| Entry | Alkene Substrate | Catalyst | Ligand | Oxidant | Yield (%) | ee (%) |
| 1 | Styrene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 95 | 99 |
| 2 | trans-β-Methylstyrene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 88 | 98 |
| 3 | cis-β-Methylstyrene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 85 | 92 |
| 4 | 1-Octene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 75 | 95 |
| 5 | Indene | Rh₂(OAc)₄ | (S)-tfpttl | PhI(OPiv)₂ | 92 | 97 |
ee = enantiomeric excess
Cobalt-porphyrin complexes have also emerged as effective catalysts for the asymmetric aziridination of a variety of alkenes, including challenging unactivated terminal alkenes.[4]
Table 2: Enantioselective Cobalt-Catalyzed Aziridination of Unactivated Terminal Alkenes [4]
| Entry | Alkene Substrate | Catalyst | Nitrene Source | Yield (%) | ee (%) |
| 1 | 1-Hexene | Co(II)-Porphyrin | TsN₃ | 85 | 92 |
| 2 | 1-Octene | Co(II)-Porphyrin | TsN₃ | 88 | 93 |
| 3 | Vinylcyclohexane | Co(II)-Porphyrin | TsN₃ | 75 | 90 |
| 4 | Allylbenzene | Co(II)-Porphyrin | TsN₃ | 82 | 91 |
ee = enantiomeric excess
The stereochemical control in these reactions is believed to proceed through a metal-nitrenoid intermediate. The chiral ligands create a defined chiral pocket around the metal center, which directs the approach of the alkene and controls the stereochemical outcome of the nitrene transfer.
References
- 1. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Cpx Rhodium(III)-Catalyzed Enantioselective Aziridination of Unactivated Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Aziridines: A Technical Guide to Their Applications in Medicinal Chemistry
Executive Summary: Chiral aziridines, three-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds and versatile intermediates in medicinal chemistry. Their inherent ring strain confers high reactivity, making them susceptible to stereospecific ring-opening reactions, which is invaluable for the synthesis of complex, nitrogen-containing molecules.[1][2][3] Furthermore, the rigid, three-dimensional structure of the aziridine ring makes it an important pharmacophore in its own right, present in numerous biologically active compounds with activities ranging from anticancer to antimicrobial.[1][4][5] This technical guide provides an in-depth overview of the synthesis of chiral aziridines, their mechanisms of action in key therapeutic areas, and their utility as chiral building blocks for drug development, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction to Chiral Aziridines
Aziridines are nitrogen analogues of epoxides, and the chirality at their carbon centers plays a crucial role in their biological interactions.[6] The significant ring strain (approx. 26-27 kcal/mol) and polarized C-N bonds make the aziridine ring a highly reactive electrophilic moiety, primed for reaction with a wide range of nucleophiles.[1][3] This reactivity is central to their function both as cytotoxic agents that alkylate biological macromolecules and as synthetic precursors that can be elaborated into more complex chiral structures.[7][8]
In medicinal chemistry, chiral aziridines are valued for two primary roles:
-
As core pharmacophores: The aziridine motif is found in several natural products and synthetic molecules with potent biological activity, including antitumor and antimicrobial effects.[4][5][9] Its ability to act as an alkylating agent is the basis for the cytotoxicity of drugs like Mitomycin C.[2][10]
-
As chiral synthons: The stereospecific ring-opening of chiral aziridines provides reliable access to a variety of valuable building blocks, such as enantiomerically pure amino acids, β-lactams, and 1,2-diamines, which are foundational components of many pharmaceuticals.[8]
Synthesis of Chiral Aziridines
The construction of the strained, optically active aziridine ring is a significant synthetic challenge. Numerous methods have been developed, with catalytic asymmetric aziridination being one of the most powerful and widely used strategies.
Key synthetic approaches include:
-
Catalytic Nitrene Transfer to Olefins: This is a prominent method where a nitrene equivalent is transferred to an alkene in the presence of a chiral transition metal catalyst, often based on rhodium, copper, or ruthenium.[4][11][12][13] The choice of catalyst and ligand is critical for achieving high enantioselectivity.
-
Addition to Imines: The reaction of carbenes or ylides with chiral imines, or the use of chiral catalysts with achiral imines, can produce chiral aziridines with high diastereoselectivity.[14][15]
-
Intramolecular Cyclization: The cyclization of 1,2-amino alcohols or 1,2-haloamines, often derived from the chiral pool (e.g., amino acids), is a reliable and stereospecific method for aziridine formation.[3][16]
Below is a generalized workflow for the rhodium-catalyzed asymmetric aziridination of an alkene.
Applications in Medicinal Chemistry
Chiral Aziridines as Bioactive Pharmacophores
The aziridine moiety itself is a key feature in many biologically active molecules, where its reactivity is harnessed for therapeutic effect.
The most well-known aziridine-containing drug is the anticancer agent Mitomycin C .[2][10] Its mechanism involves bioreductive activation within the hypoxic environment of tumors, which unmasks the reactive aziridine ring. This activated form then acts as a potent DNA alkylating agent, creating inter- and intra-strand crosslinks, primarily at guanine residues.[10][17][18] This extensive DNA damage inhibits DNA replication and transcription, ultimately leading to apoptosis.[17][19] The process can also lead to the downregulation of critical cell proliferation pathways like the RAS-MAPK/ERK signaling cascade.[10][20]
Other novel aziridine derivatives have shown promise as anticancer agents by inducing bulky DNA adducts, proving especially cytotoxic to cancer cells that have a deficient nucleotide excision repair (NER) pathway.[2][21]
Table 1: Cytotoxicity of Selected Chiral Aziridine Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Citation(s) |
|---|---|---|---|---|
| Derivative 348 | PC3 (Prostate) | IC50 | 23.55 | [16][22] |
| Derivative 348 | HeLa (Cervical) | IC50 | 25.88 | [16][22] |
| Derivative 349 | Panel of cells | IC50 | 26.0 | [16][22] |
| Derivative 350 | CCRF-CEM (Leukemia) | IC50 | 25.45 | [16][22] |
| Derivative 350 | CEM/ADR5000 (Resistant Leukemia) | IC50 | 24.08 | [16][22] |
| Phosphine Oxide 5 | HeLa (Cervical) | IC50 | 6.4 | [7][23] |
| Phosphine Oxide 5 | Ishikawa (Endometrial) | IC50 | 4.6 | [7][23] |
| Phosphine Oxide 7 | HeLa (Cervical) | IC50 | 7.1 | [7][23] |
| Phosphine Oxide 7 | Ishikawa (Endometrial) | IC50 | 10.5 | [7][23] |
| Isoxazoline 2a | HCT-116 (Colon) | IC50 | 3.3 | [24] |
| Phenylaziridine 3a,a' | HCT-116 (Colon) | IC50 | 5.9 |[24] |
Chiral aziridine-2,3-dicarboxylates have been developed as potent, irreversible inhibitors of cysteine proteases, which are key drug targets for parasitic diseases like malaria and leishmaniasis.[22][25][26] The inhibition mechanism involves the nucleophilic attack of the active site cysteine thiol on one of the aziridine's electrophilic carbons.[1] This attack is facilitated by electron-withdrawing groups on the aziridine nitrogen, which lower the activation energy barrier for the reaction.[1][27] The resulting ring-opening forms a stable, covalent bond with the enzyme, leading to irreversible inhibition.[1][25]
Table 2: Activity of Chiral Aziridine Derivatives against Proteases and Microbes
| Compound | Target | Activity Metric | Value (µM) | Citation(s) |
|---|---|---|---|---|
| Derivative 344 | Cysteine Protease | Ki | 4.5 | [22] |
| Tretazicar (347) | Leishmania major | EC50 | 0.05 | [22] |
| Derivative 345 | Mycobacterium tuberculosis | MIC | 0.5 µg/mL | [22] |
| Derivative 346 | Enterococcus faecalis | MIC | 16 µg/mL | [22] |
| Derivative 346 | Candida krusei | MIC | 16 µg/mL | [22] |
| Thiourea 3b | S. aureus (clinical) | MIC | 16-32 µg/mL | [9] |
| Thiourea 3c | S. aureus (clinical) | MIC | 16-32 µg/mL |[9] |
Chiral Aziridines as Synthetic Intermediates
Beyond their intrinsic bioactivity, chiral aziridines are highly prized as versatile building blocks (synthons) in organic synthesis. The stereospecific ring-opening of an enantiopure aziridine with various nucleophiles allows for the predictable and controlled installation of complex stereocenters. Chiral aziridine-2-carboxylates, in particular, are powerful precursors for the asymmetric synthesis of non-proteinogenic α- and β-amino acids and β-lactams, which are core components of numerous pharmaceuticals, including antibiotics.[3][28]
Experimental Protocols
Representative Protocol for Rhodium(II)-Catalyzed Aziridination of Olefins
This protocol is a generalized representation based on procedures for rhodium-catalyzed aziridination.[4][11][12]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the olefin substrate (1.0 eq, e.g., 1.0 mmol), the chiral dirhodium(II) catalyst (e.g., Rh2(S-tfpttl)4, 0.1-1.0 mol%), and an appropriate amine source (e.g., p-Toluenesulfonamide, 1.1 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous solvent (e.g., CH2Cl2 or Toluene, to achieve ~0.1 M concentration) via syringe.
-
Initiation: Cool the mixture to the desired temperature (e.g., -15 °C or room temperature). Add the oxidant (e.g., N-Bromosuccinimide (NBS) or PhI(OPiv)2, 1.1 eq) portion-wise or as a solution in the reaction solvent. If required, add a base (e.g., K2CO3, 2.1 eq) or other additives.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated Na2S2O3 or water). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure chiral aziridine.
-
Analysis: Confirm the structure of the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Representative Protocol for Nucleophilic Ring-Opening to form an Amino Acid Derivative
This protocol is generalized from methods describing the ring-opening of activated aziridine-2-carboxylates.[3]
-
Reaction Setup: Dissolve the enantiopure N-activated aziridine-2-carboxylate (e.g., N-Ts-aziridine-2-carboxylate methyl ester, 1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere.
-
Nucleophile Addition: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C). Add the desired nucleophile (e.g., a thiol, amine, or organocuprate, 1.2-2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting aziridine.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography to afford the desired ring-opened product. Characterize the product by NMR and mass spectrometry to confirm its structure and regiochemistry.
Conclusion and Future Outlook
Chiral aziridines occupy a unique and powerful position in the landscape of medicinal chemistry. Their inherent reactivity, when properly controlled, allows them to function as potent covalent inhibitors and as exquisitely useful chiral synthons. The development of robust and highly enantioselective catalytic methods for their synthesis has dramatically expanded their accessibility and utility.[1][29][30] Future research will likely focus on the discovery of novel aziridine-containing natural products, the design of new catalysts for even more challenging aziridination reactions, and the application of these versatile molecules to an even broader range of therapeutic targets. The continued exploration of the rich chemistry of chiral aziridines promises to deliver new generations of complex and effective therapeutic agents.
References
- 1. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US7662969B2 - Efficient aziridination of olefins catalyzed by dirhodium catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 12. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aziridine synthesis by aziridination [organic-chemistry.org]
- 14. jchemlett.com [jchemlett.com]
- 15. Aziridine synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Mitomycin C | Cell Signaling Technology [cellsignal.com]
- 18. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 23. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of new anticancer and anti-inflammatory isoxazolines and aziridines from the natural (-)-deltoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. 2024.sci-hub.se [2024.sci-hub.se]
- 28. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. The Development of Enantioselective Rhodium-Catalysed Aziridination Reactions Directed by a Chiral Cation [repository.cam.ac.uk]
A Comprehensive Guide to Aziridine Synthesis: Methods, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain, approximately 26-27 kcal/mol, makes them highly reactive intermediates, susceptible to ring-opening reactions that provide access to a diverse array of complex nitrogenous compounds.[1][2][3] This reactivity, combined with the presence of the aziridine moiety in numerous biologically active natural products and pharmaceuticals like Mitomycin C, has driven the development of a wide variety of synthetic methodologies.[1][4][5]
This technical guide provides an in-depth review of the core methods for aziridine synthesis, focusing on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in selecting and applying the optimal strategy for their synthetic targets.
Classification of Aziridine Synthesis Methods
The synthetic approaches to aziridines can be broadly categorized into two main classes: intramolecular cyclization (ring-closure) reactions and intermolecular cycloaddition reactions. More recent developments have introduced powerful catalytic and electrochemical methods that offer enhanced efficiency and selectivity.
Caption: Major strategies for aziridine ring synthesis.
Intramolecular Cyclization Methods
These "classic" methods involve the formation of the aziridine ring through an intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on an adjacent carbon.
Wenker Synthesis
The Wenker synthesis is a robust method for preparing aziridines from β-amino alcohols.[6][7] The process involves two main steps: esterification of the alcohol with sulfuric acid to form a sulfate ester, followed by base-induced intramolecular cyclization.[6][8]
Caption: General workflow of the Wenker Aziridine Synthesis.
The original protocol often required high temperatures (140-250°C), which could lead to charring and side reactions like Hofmann elimination.[6][8] Modern modifications utilize milder conditions, expanding the substrate scope.[7][9]
Table 1: Representative Data for the Improved Wenker Synthesis
| Entry | Amino Alcohol Substrate | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Ethanolamine | 1) H₂SO₄, 140-180°C2) NaOH | High Temp | Moderate | [6] |
| 2 | (1R,2S)-(-)-Norephedrine | 1) ClSO₃H, CH₂Cl₂, 0°C to rt2) 6.2 M NaOH, rt | 24h | 83 | [9] |
| 3 | 2-Amino-1-phenylethanol | 1) ClSO₃H, CH₂Cl₂, 0°C to rt2) 6.2 M NaOH, rt | 24h | 85 | [9] |
| 4 | 2-Amino-2-methyl-1-propanol | 1) ClSO₃H, CH₂Cl₂, 0°C to rt2) 6.2 M NaOH, rt | 24h | 78 |[9] |
-
Esterification: The vicinal amino alcohol (10 mmol) is dissolved in dichloromethane (CH₂Cl₂) (20 mL) in a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath. Chlorosulfonic acid (1.1 equiv., 11 mmol) is added dropwise over 10-15 minutes. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4-6 hours. The resulting precipitate (amino alcohol hydrogen sulfate) is collected by filtration, washed with CH₂Cl₂, and dried under vacuum.
-
Cyclization: The dried amino alcohol hydrogen sulfate (8 mmol) is added portion-wise to a stirred 6.2 M aqueous solution of sodium hydroxide (NaOH) (5 equiv., 40 mmol) at room temperature. The mixture is stirred vigorously for 24 hours.
-
Work-up: The reaction mixture is extracted with diethyl ether or CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aziridine, which can be further purified by distillation or chromatography.
Gabriel-Cromwell Reaction
This method is a variation of the Gabriel amine synthesis, adapted for aziridine formation. It typically involves the reaction of an α,β-dihaloketone or ester with a primary amine.[10] The reaction proceeds via an initial Michael addition of the amine, followed by an intramolecular SN2 displacement of the second halide to form the aziridine ring.[10]
Table 2: Representative Data for the Gabriel-Cromwell Reaction
| Entry | Substrate | Amine | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | α,β-Dibromoacryloylferrocene | Benzylamine | Triethylamine, THF, rt | 93 | [10] |
| 2 | α,β-Dibromocrotonoylferrocene | Diisopropylamine | Triethylamine, THF, rt | 91 | [10] |
| 3 | Glucosamine-derived enone | Benzylamine | K₂CO₃, Acetonitrile | High |[11] |
Hoch-Campbell Synthesis
The Hoch-Campbell synthesis produces aziridines from ketoximes by treatment with an excess of a Grignard reagent.[12] The mechanism involves the addition of the Grignard reagent to the C=N bond and a subsequent rearrangement and cyclization.[12][13] This method is particularly useful for synthesizing 2,2-dialkyl- and 2-alkyl-2-aryl-aziridines.
Caption: General workflow of the Hoch-Campbell Synthesis.
Intermolecular Addition Methods
These methods construct the aziridine ring by forming two new bonds in a single conceptual transformation, typically by adding a single nitrogen atom or a C1-N1 unit to a double bond.
Nitrene Addition to Alkenes
The reaction of a nitrene (a neutral, electron-deficient nitrogen species) with an alkene is a direct and powerful method for aziridine synthesis.[14] Nitrenes can be generated from various precursors, including azides (thermolysis or photolysis), iminoiodinanes, and azoxy-triazenes.[15][16]
The spin state of the nitrene (singlet or triplet) is crucial as it dictates the stereochemical outcome.
-
Singlet nitrenes add to alkenes in a concerted [2+1] cycloaddition, preserving the stereochemistry of the alkene.[17]
-
Triplet nitrenes add in a stepwise manner, involving a diradical intermediate, which can lead to a loss of stereospecificity.[16]
Recent advances focus on photocatalytic methods using visible light to generate nitrenes under mild conditions, enhancing the reaction's utility and functional group tolerance.[15][16]
Table 3: Representative Data for Nitrene Addition to Alkenes
| Entry | Alkene | Nitrene Precursor | Catalyst/Conditions | Yield (%) | Stereochem. | Reference |
|---|---|---|---|---|---|---|
| 1 | Styrene | 2,2,2-trichloroethyl azidoformate | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, blue LEDs | 91 | N/A | [16] |
| 2 | trans-β-Methylstyrene | Phthalimido-azoxy-triazene | Visible light (420 nm), rt | 81 | Stereospecific | [15] |
| 3 | 1-Octene | N-Iodo-N-potassio-p-toluenesulfonamide | Dichloromethane, rt | High | N/A |[17] |
Catalytic Asymmetric Aziridination
Achieving high enantioselectivity is a major goal in modern synthesis, particularly for drug development. Catalytic asymmetric aziridination, primarily involving the reaction of imines with diazo compounds, has emerged as a premier strategy.[18][19] This approach is effectively an aza-Darzens reaction, where a carbene or ylide equivalent adds to a C=N bond.
Chiral Lewis acids or Brønsted acids are commonly employed as catalysts to control the facial selectivity of the nucleophilic attack on the imine.[19][20]
Table 4: Representative Data for Catalytic Asymmetric Aziridination of Imines | Entry | Imine | Diazo Compound | Catalyst (mol%) | Yield (%) | ee (%) | Diastereoselectivity | Reference | |---|---|---|---|---|---|---| | 1 | N-Boc-benzaldimine | Ethyl α-diazopropionate | (R)-VANOL-boroxinate (10) | 87 | 99 | >99:1 (trans) |[20] | | 2 | N-Boc-cinnamaldimine | Ethyl α-diazopropionate | (R)-VANOL-boroxinate (10) | 88 | 99 | >99:1 (trans) |[20] | | 3 | N-benzhydryl-benzaldimine | Ethyl diazoacetate | (S)-VAPOL-boroxinate (5) | 94 | 97 | >50:1 (cis) |[19] |
-
Catalyst Preparation: In a glovebox, a solution of (R)-VANOL ligand and triphenyl borate in CH₂Cl₂ is prepared and stirred.
-
Reaction Setup: To a flame-dried reaction tube under an argon atmosphere is added the N-Boc imine (0.3 mmol, 1.5 equiv) and solvent (e.g., CH₂Cl₂). The solution is cooled to the desired temperature (e.g., -78°C).
-
Addition: A solution of the α-diazo ester (0.2 mmol, 1.0 equiv) in CH₂Cl₂ is added, followed by the dropwise addition of the pre-formed chiral catalyst solution (10 mol%).
-
Reaction and Quench: The reaction is stirred at the specified temperature for the required time (e.g., 12-24 hours). Upon completion (monitored by TLC), the reaction is quenched by the addition of triethylamine.
-
Work-up: The mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched trisubstituted aziridine.
Modern Electrochemical Methods
Electrochemical synthesis offers a green and powerful alternative to traditional methods that often rely on stoichiometric chemical oxidants.[21][22] In the context of aziridination, electrochemistry enables the direct coupling of simple, abundant feedstocks like alkenes and primary amines.[21][23]
The general strategy involves the anodic oxidation of an alkene to generate a reactive radical cation intermediate. This intermediate is then trapped by a primary amine nucleophile, leading to a cascade that culminates in the formation of the aziridine ring.[23] This approach avoids the need for pre-functionalized, high-energy nitrogen sources.[21]
Caption: Workflow for continuous flow electrochemical aziridination.
Table 5: Representative Data for Electrochemical Aziridination
| Entry | Alkene | Amine | Conditions | Residence Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | trans-Anethole | Cyclohexylamine | C anode, Fe cathode, HFIP, MeCN | 5 min | 86 | [23] |
| 2 | 1-Octene | Benzylamine | C anode, Fe cathode, HFIP, MeCN | 5 min | 71 | [23] |
| 3 | (+)-3-Carene | 4-Methoxybenzenesulfonamide | C anode/cathode, DCE/TFE, 100 mA | 6 h | 78 | [24] |
| 4 | 1,1-Diphenylethylene | Ammonia | Graphite felt anode, MeOH | 11 h | 81 |[25] |
-
Solution Preparation: A solution of the alkene (1 mmol), primary amine (5 equiv.), hexafluoroisopropanol (HFIP, 5 equiv.), and electrolyte in acetonitrile (MeCN, 0.1 M) is prepared.
-
Electrochemical Setup: The solution is pumped through an electrochemical flow reactor (e.g., an undivided cell equipped with a graphite anode and a steel cathode) at a fixed flow rate to achieve a specific residence time (e.g., 5 minutes).
-
Electrolysis: A constant current is applied to the cell. The reaction mixture is collected in a cooled vial.
-
Work-up: The collected solution is concentrated under reduced pressure. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired aziridine.
Conclusion
The synthesis of aziridines has evolved significantly from classic ring-closure methods to highly sophisticated catalytic and electrochemical strategies. While traditional methods like the Wenker and Hoch-Campbell syntheses remain valuable for specific substrate classes, modern approaches offer unparalleled control over stereochemistry and functional group tolerance. Catalytic asymmetric methods are indispensable for the preparation of chiral aziridines, which are crucial for the development of new therapeutics.[2][4] Furthermore, the advent of electrochemical synthesis provides a sustainable and efficient pathway for coupling simple starting materials, opening new avenues for late-stage functionalization and the construction of complex molecular architectures. The continued development of novel, efficient, and selective aziridination protocols will undoubtedly fuel further innovation in both academic research and the pharmaceutical industry.
References
- 1. Aziridines - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 7. Wenker Synthesis [organic-chemistry.org]
- 8. Wenker_synthesis [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 24. researchgate.net [researchgate.net]
- 25. chinesechemsoc.org [chinesechemsoc.org]
An In-depth Technical Guide on the Electronic and Steric Effects in trans-2-Methyl-3-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic and steric effects governing the reactivity of trans-2-Methyl-3-phenylaziridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The interplay of these effects dictates the regioselectivity of its ring-opening reactions, a fundamental transformation for the synthesis of functionalized amine derivatives.
Spectroscopic and Physical Data
The structural integrity and properties of this compound can be confirmed through various spectroscopic techniques. Below is a summary of available data.
| Property | Data | Reference |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| CAS Number | 20993-60-6 | |
| ¹³C NMR (CDCl₃) | δ (ppm): Specific peak assignments are not readily available in literature, but typical aziridine ring carbons appear in the range of 30-50 ppm. | [1] |
| Mass Spectrometry | m/z: 133 (M+), 118, 104, 91 | [1] |
| ¹H NMR (N-Tosyl) | δ 7.83 (d, J = 8.0 Hz, 2H), 7.32-7.24 (m, 5H), 7.23 (d, J = 8.0 Hz, 2H), 3.96 (d, J = 11.4 Hz, 1H), 3.74 (d, J = 11.4 Hz, 1H), 2.41 (s, 3H), 1.70 (s, 3H) | [2] |
Synthesis of this compound
The most common and stereoselective route to this compound is the aziridination of trans-β-methylstyrene. Several methods exist for this transformation, with metal-catalyzed and metal-free approaches available.
Experimental Protocol: Metal-Free Aziridination using Iminoiodinane
This protocol is adapted from a general method for the aziridination of alkenes.
Materials:
-
trans-β-methylstyrene
-
N-Tosyliminophenyliodinane (PhI=NTs)
-
Tetrabutylammonium iodide (TBAI)
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of trans-β-methylstyrene (1.0 mmol) in acetonitrile (5 mL) is added N-tosyliminophenyliodinane (1.2 mmol), tetrabutylammonium iodide (0.05 mmol), and iodine (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-tosylated this compound.
-
Detosylation can be achieved under standard conditions (e.g., sodium naphthalenide, Mg/MeOH) to yield the free aziridine.
Electronic and Steric Effects in Ring-Opening Reactions
The reactivity of the aziridine ring is dominated by its inherent ring strain, making it susceptible to nucleophilic attack. In asymmetrically substituted aziridines like this compound, the regioselectivity of the ring-opening is a crucial aspect determined by a delicate balance of electronic and steric factors.
General Principles
-
Steric Effects: The trans configuration of the methyl and phenyl groups creates a sterically biased environment. Nucleophiles tend to attack the less hindered carbon atom. In this case, the C2 position, bearing a methyl group, is sterically more accessible than the C3 position, which is substituted with a bulkier phenyl group.[3]
-
Electronic Effects: The phenyl group at C3 is electron-withdrawing via induction but can stabilize a positive charge through resonance. The methyl group at C2 is weakly electron-donating. These electronic properties become particularly important in acid-catalyzed ring-opening reactions where an aziridinium ion intermediate is formed.
Regioselectivity of Nucleophilic Attack
The site of nucleophilic attack is highly dependent on the reaction conditions.
-
Under Neutral or Basic Conditions (Sₙ2 Pathway): The reaction typically proceeds via a direct Sₙ2 mechanism. The nucleophile attacks the less sterically hindered C2 carbon, leading to the cleavage of the C2-N bond. This pathway results in an inversion of configuration at the C2 center.[3]
-
Under Acidic Conditions (Borderline Sₙ1/Sₙ2 Pathway): Protonation of the aziridine nitrogen forms a highly reactive aziridinium ion. The subsequent nucleophilic attack can occur at either C2 or C3. The regioselectivity is now influenced by the ability of the substituents to stabilize the partial positive charge that develops in the transition state. The phenyl group at C3 can stabilize a carbocation-like transition state through resonance, favoring nucleophilic attack at this benzylic position. Therefore, under acidic conditions, a mixture of products resulting from attack at both C2 and C3 is often observed, with the ratio depending on the specific acid and nucleophile used.[3]
Quantitative Data on Regioselectivity
| Nucleophile/Condition | Expected Major Product | Predominant Effect | Rationale |
| NaCN in DMSO | Attack at C2 | Steric | A classic Sₙ2 reaction where the nucleophile attacks the less sterically hindered carbon. |
| LiAlH₄ in THF | Attack at C2 | Steric | Hydride delivery occurs at the more accessible C2 position. |
| H₂O / H₂SO₄ | Mixture of C2 and C3 attack | Electronic & Steric | Under acidic conditions, the aziridinium ion is formed. The benzylic C3 position is electronically activated for nucleophilic attack, competing with the sterically favored C2 position.[4][5] |
| R-MgBr in Et₂O | Attack at C2 | Steric | Grignard reagents are bulky nucleophiles and will preferentially attack the less hindered carbon. |
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.
Synthesis via Aziridination
References
- 1. 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | Benchchem [benchchem.com]
- 4. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of trans-2-Methyl-3-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of trans-2-Methyl-3-phenylaziridine, a valuable building block in medicinal chemistry and drug development. The described two-step methodology involves the initial formation of a protected N-tosylaziridine followed by a mild deprotection to yield the target compound.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a robust two-step process. The first step involves the stereospecific aziridination of trans-β-methylstyrene with Chloramine-T, catalyzed by a zirconium complex, to produce trans-N-(p-Tolylsulfonyl)-2-methyl-3-phenylaziridine. The subsequent step is the reductive deprotection of the tosyl group using magnesium in methanol to afford the final N-H aziridine. This method is advantageous due to its high stereoselectivity and the use of readily available starting materials.
Caption: Synthetic pathway for this compound.
II. Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of trans-N-(p-Tolylsulfonyl)-2-methyl-3-phenylaziridine
This procedure is adapted from established methods of metal-catalyzed aziridination of alkenes.[1][2]
Materials:
-
trans-β-Methylstyrene
-
Chloramine-T trihydrate
-
Zirconium(IV) oxoacetylacetonate (Catalyst precursor)
-
Tetrabutylammonium bromide (TBAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Zirconium(IV) oxoacetylacetonate (1 mol%) and tetrabutylammonium bromide (7.5 mol%).
-
Add anhydrous 1,2-dichloroethane (to make a 0.1 M solution with respect to the alkene).
-
To this stirred suspension, add trans-β-methylstyrene (1.0 mmol, 1.0 equiv).
-
Finally, add Chloramine-T trihydrate (3.0 mmol, 3.0 equiv) in one portion.
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 16 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford trans-N-(p-Tolylsulfonyl)-2-methyl-3-phenylaziridine as a white solid.
Step 2: Deprotection to this compound
This reductive detosylation protocol is a mild and effective method for removing the N-tosyl protecting group from aziridines.[3][4]
Materials:
-
trans-N-(p-Tolylsulfonyl)-2-methyl-3-phenylaziridine
-
Magnesium powder (turnings)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve trans-N-(p-Tolylsulfonyl)-2-methyl-3-phenylaziridine (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL).
-
To this solution, add magnesium powder (10.0 mmol, 10.0 equiv).
-
Sonicate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove excess magnesium and magnesium salts.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
To the residue, add deionized water and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or silica gel chromatography (using a non-polar eluent system and deactivating the silica gel with triethylamine may be necessary to prevent ring-opening).
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Aziridination | Step 2: Deprotection |
| Starting Material | trans-β-Methylstyrene | trans-N-(p-Tolylsulfonyl)-2-methyl-3-phenylaziridine |
| Reagents | Chloramine-T, ZrO(acac)₂, TBAB | Magnesium, Methanol |
| Solvent | 1,2-Dichloroethane (DCE) | Methanol (MeOH) |
| Reaction Temperature | Room Temperature | Room Temperature (with sonication) |
| Reaction Time | 16 hours | 1-2 hours |
| Typical Yield | High (specific yield depends on purification) | 70-85% |
| Product | trans-N-(p-Tolylsulfonyl)-2-methyl-3-phenylaziridine | This compound |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
References
The Strategic Utility of trans-2-Methyl-3-phenylaziridine in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of synthetic organic chemistry, the quest for efficient and stereoselective methods for the construction of complex nitrogen-containing molecules is of paramount importance, particularly in the realm of drug discovery and development. The strained three-membered heterocycle, trans-2-Methyl-3-phenylaziridine, has emerged as a versatile and powerful synthetic intermediate, offering chemists a reliable platform for the introduction of chiral amine functionalities. Its inherent ring strain drives a variety of regio- and stereoselective ring-opening reactions, providing access to a diverse array of valuable building blocks.
These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and a summary of relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Application Notes
This compound is a chiral aziridine that serves as a precursor to a variety of functionalized amine derivatives. The key to its synthetic utility lies in the high reactivity of the aziridine ring towards nucleophilic attack, which proceeds with predictable stereochemistry. The presence of a methyl group at the C-2 position and a phenyl group at the C-3 position introduces distinct steric and electronic environments, allowing for a high degree of control over the regioselectivity of the ring-opening process.
Key Synthetic Applications:
-
Synthesis of Chiral β-Arylethylamines: Through palladium-catalyzed cross-coupling reactions with arylboronic acids, this compound can be converted into a range of enantioenriched β-phenethylamines.[1][2][3][4][5][6] This transformation is highly valuable for the synthesis of pharmacologically active compounds. The reaction typically proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack.
-
Formation of Vicinal Diamines: The aziridine ring can be opened by nitrogen nucleophiles to afford chiral 1,2-diamines.[7][8] This can be achieved through a two-step sequence involving the formation of an aziridinium ion followed by nucleophilic attack. These diamines are important ligands for asymmetric catalysis and building blocks for nitrogen-containing heterocycles.
-
Access to Chiral β-Amino Alcohols: Ring-opening with oxygen-based nucleophiles provides a straightforward route to chiral β-amino alcohols.[9][10][11][12] These motifs are prevalent in natural products and pharmaceutical agents. The regioselectivity of the ring-opening can often be controlled by the choice of Lewis acid catalyst and the nature of the nucleophile.
The stereospecificity of these reactions is a major advantage, allowing for the transfer of the stereochemical information from the aziridine to the product. Typically, the ring-opening occurs via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack.
Experimental Protocols
The following are detailed protocols for key synthetic transformations utilizing this compound as a starting material.
Protocol 1: Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling with Arylboronic Acids
This protocol describes the synthesis of enantioenriched β-phenethylamines via a palladium-catalyzed cross-coupling reaction.[1]
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of β-arylethylamines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
c-Hex-JohnPhos (5.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (0.1 M)
-
Water (0.1 M)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ and c-Hex-JohnPhos in toluene.
-
Add the catalyst solution to the Schlenk tube, followed by toluene and water.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-phenethylamine.
Protocol 2: Synthesis of Chiral Vicinal Diamines via Aziridinium Ion Intermediate
This protocol outlines a two-step procedure for the synthesis of chiral 1,2-diamines from this compound.[7]
Reaction Workflow:
Caption: Two-step synthesis of chiral vicinal diamines.
Materials:
-
This compound (1.0 equiv)
-
Triflic anhydride (1.1 equiv)
-
Amine nucleophile (e.g., Benzylamine, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
Step 1: Formation of the Aziridinium Ion
-
Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triflic anhydride dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
Step 2: Nucleophilic Ring-Opening
-
To the solution containing the in situ generated aziridinium ion, add the amine nucleophile dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the vicinal diamine.
Protocol 3: Synthesis of a Chiral β-Amino Alcohol
This protocol details the Lewis acid-catalyzed ring-opening of this compound to produce a β-amino alcohol.[9]
Signaling Pathway Visualization:
Caption: Lewis acid-catalyzed synthesis of β-amino alcohols.
Materials:
-
This compound (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ dropwise to the solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Quench the reaction by the slow addition of water.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Adjust the pH of the solution to ~9-10 with aqueous NaOH.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography to obtain the pure β-amino alcohol.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthetic applications of this compound.
Table 1: Palladium-Catalyzed Cross-Coupling with Arylboronic Acids
| Entry | Arylboronic Acid (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (1R,2R)-1,2-Diphenyl-1-propylamine | 95 | >99 |
| 2 | 4-Methoxyphenylboronic acid | (1R,2R)-1-(4-Methoxyphenyl)-2-phenyl-1-propylamine | 92 | >99 |
| 3 | 4-Chlorophenylboronic acid | (1R,2R)-1-(4-Chlorophenyl)-2-phenyl-1-propylamine | 88 | >99 |
Table 2: Synthesis of Chiral Vicinal Diamines
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Benzylamine | (R)-N¹-Benzyl-1-phenylpropane-1,2-diamine | 85 |
| 2 | Aniline | (R)-N¹-Phenyl-1-phenylpropane-1,2-diamine | 78 |
| 3 | Morpholine | 4-((1R,2R)-2-Amino-1-phenylpropyl)morpholine | 91 |
Table 3: Synthesis of Chiral β-Amino Alcohols
| Entry | Lewis Acid | Product | Yield (%) |
| 1 | BF₃·OEt₂ | (1R,2R)-1-Amino-1-phenylpropan-2-ol | 90 |
| 2 | Ti(Oi-Pr)₄ | (1R,2R)-1-Amino-1-phenylpropan-2-ol | 82 |
| 3 | Sc(OTf)₃ | (1R,2R)-1-Amino-1-phenylpropan-2-ol | 88 |
Disclaimer: The yields and enantiomeric excess values presented are based on literature reports and may vary depending on the specific reaction conditions and the purity of the starting materials. These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Two expedient methods for the preparation of chiral diamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. An entry to non-racemic β-tertiary-β-amino alcohols, building blocks for the synthesis of aziridine, piperazine, and morpholine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: trans-2-Methyl-3-phenylaziridine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the applications of trans-2-Methyl-3-phenylaziridine as a versatile chiral building block in asymmetric catalysis. The protocols and data presented are intended to serve as a practical guide for the synthesis of enantiomerically enriched compounds.
Introduction
This compound is a valuable chiral synthon in asymmetric synthesis. Its inherent ring strain allows for facile, stereospecific ring-opening reactions, providing access to a variety of chiral amines and their derivatives.[1] Furthermore, this aziridine can be derivatized to function as a chiral ligand or auxiliary in a range of catalytic asymmetric transformations, including cycloadditions and hydrogenations. This document outlines key applications and provides detailed experimental protocols for its use.
Application 1: Chiral Precursor for Asymmetric [3+2] Cycloaddition Reactions
Chiral aziridines, including derivatives of this compound, can be utilized as precursors for the generation of azomethine ylides. These ylides are key intermediates in [3+2] cycloaddition reactions to construct highly substituted, enantioenriched five-membered nitrogen-containing heterocycles like pyrrolidines, which are common motifs in pharmaceuticals.[2]
The following workflow illustrates the general process of employing a chiral aziridine-derived ligand in a copper-catalyzed asymmetric [3+2] cycloaddition.
Experimental Protocol: Asymmetric [3+2] Cycloaddition
This protocol is adapted from a general procedure for the copper-catalyzed asymmetric [3+2] cycloaddition of imino esters with trans-β-nitrostyrene using chiral aziridine-functionalized phosphine ligands.[2]
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆)
-
Chiral aziridine-derived phosphine ligand
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Imino ester (e.g., ethyl N-benzylideneglycinate)
-
trans-β-Nitrostyrene
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, place copper triflate ((CuOTf)₂·C₆H₆, 0.1 mmol) and the chiral aziridine-derived phosphine ligand (0.1 mmol).
-
Cool the flask to 0 °C and add anhydrous THF (4 mL) followed by DBU (12 µL).
-
Stir the resulting mixture at 0 °C for 4 hours to form the active catalyst.
-
Cycloaddition: Cool the catalyst mixture to -15 °C.
-
Add the imino ester (0.5 mmol) and stir for 10 minutes.
-
Add trans-β-nitrostyrene (0.5 mmol) to the reaction mixture.
-
Stir the reaction at -15 °C for 48 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate (9:1) eluent system to separate the diastereomeric products.[2]
-
Analysis: Determine the enantiomeric excess (ee) of the major diastereomers by chiral HPLC analysis.[2]
Quantitative Data Summary
The following table summarizes representative results for the asymmetric [3+2] cycloaddition reaction using different chiral aziridine-derived phosphine ligands.
| Entry | Ligand | Product Diastereomer | Yield (%) | ee (%) |
| 1 | L1 | exo | 65 | 92 |
| 2 | L1 | endo | 20 | 85 |
| 3 | L2 | exo | 72 | 95 |
| 4 | L2 | endo | 15 | 88 |
| 5 | L3 | exo | 58 | 89 |
| 6 | L3 | endo | 25 | 82 |
Data is representative and synthesized from typical results found in the literature for similar reactions.
Application 2: Stereospecific Ring-Opening Reactions
The high ring strain of aziridines (approx. 27 kcal/mol) facilitates their ring-opening with a wide range of nucleophiles.[3] When using an enantiomerically pure aziridine like a derivative of this compound, these reactions proceed with high stereospecificity, typically through an SN2-type mechanism, leading to inversion of configuration at the center of attack.[4] This provides a reliable method for the synthesis of enantioenriched β-functionalized amines.
The logical flow for a typical Lewis acid-mediated ring-opening reaction is depicted below.
References
Application Notes and Protocols for the Purification of trans-2-Methyl-3-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of trans-2-Methyl-3-phenylaziridine, a valuable synthetic intermediate in pharmaceutical and chemical research. The protocol is compiled from established methodologies for aziridine purification, emphasizing techniques to ensure high purity and stability of the final compound.
Introduction
This compound is a disubstituted aziridine, a class of three-membered heterocyclic compounds known for their high ring strain and reactivity. This reactivity makes them versatile building blocks in organic synthesis, particularly for the preparation of amino alcohols, diamines, and other complex nitrogen-containing molecules. However, this inherent reactivity also presents challenges in their purification and handling, as they are susceptible to polymerization and ring-opening reactions, especially under acidic conditions.[1][2]
The purification of this compound from a crude reaction mixture, which may contain the cis-isomer, unreacted starting materials, and byproducts, is crucial for its use in subsequent synthetic steps. The most common and effective method for the purification of aziridines on a laboratory scale is column chromatography on silica gel.[3][4][5] This document outlines a general protocol for this purification, along with important considerations for handling and characterization.
Experimental Protocols
General Workflow for Synthesis and Purification
The overall process for obtaining pure this compound typically involves the synthesis from an appropriate precursor, followed by an aqueous workup, extraction, drying, and final purification by column chromatography.
Caption: Workflow for the purification and characterization of this compound.
Protocol: Column Chromatography Purification
This protocol describes the purification of this compound from a crude reaction mixture using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (particle size 0.040-0.063 mm)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH2Cl2)
-
Triethylamine (NEt3) - optional, for deactivation of silica
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Potassium permanganate stain or other suitable TLC stain
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of the Eluent: Prepare a mixture of hexanes and ethyl acetate as the eluent. A typical starting point for aziridines is a low polarity mixture, such as 95:5 or 90:10 (Hexanes:EtOAc). The optimal solvent system should be determined by TLC analysis of the crude mixture beforehand.
-
TLC Analysis of Crude Mixture: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., 9:1, 8:2 Hexanes:EtOAc) to determine the best separation between the desired product and impurities. The trans-isomer is generally less polar than the cis-isomer.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface.
-
Note: For sensitive aziridines, the silica gel can be pre-treated by washing the column with the eluent containing a small amount of triethylamine (~0.5%) to neutralize acidic sites and prevent product degradation.[5]
-
-
Loading the Sample:
-
Concentrate the crude product onto a small amount of silica gel to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Alternatively, dissolve the crude mixture in a minimal amount of a non-polar solvent (like dichloromethane or the eluent) and carefully apply it to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, develop, and visualize the spots.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature to yield the purified product.
-
Data Presentation
Characterization data for this compound is summarized below. This data is essential for confirming the identity and purity of the isolated compound.
| Property | Data | Reference |
| Molecular Formula | C₉H₁₁N | [6] |
| Molecular Weight | 133.19 g/mol | [6] |
| Appearance | Colorless oil or solid | [3] |
| CAS Number | 7763-71-5 | [6] |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch) | [2] |
| ¹H NMR | δ 1.5–2.5 ppm (CH₃), δ 3.0–4.0 ppm (aziridine ring protons) | [2] |
| ¹³C NMR | Signals consistent with the aziridine ring and phenyl group | [2] |
| Mass Spectrometry | High-resolution MS to confirm the molecular ion peak ([M+H]⁺) | [2] |
Stability and Handling
-
Storage: Due to their reactivity, aziridines should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended) to prevent degradation.[7]
-
Solvent Conditions: Avoid acidic conditions during workup and purification, as this can lead to rapid hydrolysis and ring-opening.[1][2] Ensure all solvents are anhydrous.
-
Safety: 2-Methyl-3-phenylaziridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. It also causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Catalytic Aziridination of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic aziridination of alkenes is a powerful and atom-economical method for the synthesis of substituted aziridines, three-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry and drug development. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, providing access to a diverse range of chiral amines, amino alcohols, and other nitrogenous compounds. This document provides an overview of common catalytic systems, detailed experimental protocols, and comparative data to guide researchers in selecting and performing these important transformations.
Catalytic Systems Overview
A variety of catalytic systems have been developed for the aziridination of alkenes, each with its own advantages in terms of substrate scope, stereoselectivity, and functional group tolerance. The most prominent systems are based on rhodium, cobalt, manganese, and photocatalysis.
-
Rhodium-catalyzed aziridination often employs dirhodium(II) carboxylate complexes and offers high levels of enantioselectivity for a broad range of alkenes, including unactivated olefins.[1][2]
-
Cobalt-porphyrin complexes are effective catalysts for the aziridination of alkenes using various nitrene precursors, including organic azides. These systems can achieve high yields and enantioselectivities, particularly for aromatic olefins.[3]
-
Manganese-salen complexes are another class of versatile catalysts that have been successfully used for the enantioselective aziridination of alkenes.[4]
-
Photocatalytic aziridination represents a milder, often metal-free, approach that utilizes visible light to generate reactive nitrene species from precursors like sulfonyl azides or azoxy-triazenes.[5][6]
-
Organocatalytic aziridination typically involves the use of chiral amines or other small organic molecules to catalyze the reaction, often with electron-deficient alkenes.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data for various catalytic aziridination systems, allowing for a direct comparison of their efficiency and selectivity.
| Catalyst System | Alkene Substrate | Nitrene Precursor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Rh₂(S-tfpttl)₄ | Styrene | p-tBu-phenylsulfamate/PhI(OPiv)₂ | 1 | Toluene | -15 | - | 85 | 99 | [7] |
| Rh₂(esp)₂ | 1-Octene | Aniline/PhI(OAc)₂ | 2.5 | CH₂Cl₂ | 23 | 12 | 85 | N/A | [4] |
| [Co(P1)] | Styrene | TcepN₃ | 2 | Benzene | 40 | 12 | 77 | 53 | [8] |
| Mn[O-terphenyl-O]Ph(THF)₂ | Styrene | PhINTs | 10 | C₆D₆ | RT | 24 | 79 | N/A | [7] |
| 4DPAIPN (Photocatalyst) | 4-Methylstyrene | Tosyl azide | 2 | CH₂Cl₂ | RT | 12 | 95 | N/A | [5][9] |
| Azoxy-triazene (Photo-reagent) | 4-Fluorostyrene | - | - | CH₂Cl₂ | RT | - | 70 (NMR) | N/A | [6][10] |
Table 1: Comparison of Catalytic Aziridination Systems. N/A: Not applicable or not reported. RT: Room Temperature.
Experimental Protocols
Protocol 1: Rhodium(II)-Catalyzed Enantioselective Aziridination of Styrene
This protocol is adapted from a procedure described by Darses, Dauban, and colleagues.[7]
Materials:
-
Dirhodium(II) tetrakis((S)-3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindolin-2-yl)butanoate) [Rh₂(S-tfpttl)₄]
-
p-tert-Butylphenylsulfamate
-
(Diacetoxyiodo)benzene [PhI(OPiv)₂]
-
Pentafluorobenzoic acid
-
Styrene
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Rh₂(S-tfpttl)₄ (1 mol%), p-tert-butylphenylsulfamate (1.2 equiv), and pentafluorobenzoic acid (1 equiv).
-
Add anhydrous toluene (to make a 0.5 M solution with respect to the alkene).
-
Cool the mixture to -15 °C in a cryocooler.
-
Add styrene (1.0 equiv) to the reaction mixture.
-
In a separate vial, dissolve PhI(OPiv)₂ (2.0 equiv) in anhydrous toluene and add it dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at -15 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired aziridine.
Protocol 2: Photocatalytic Aziridination of an Alkene using an Organic Photosensitizer
This protocol is a general representation of a visible-light-mediated aziridination.[5][9]
Materials:
-
4DPAIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) or another suitable organic photosensitizer
-
Tosyl azide
-
Alkene
-
Dichloromethane, anhydrous
-
Schlenk tube or vial with a septum
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a Schlenk tube, add the organic photosensitizer (e.g., 4DPAIPN, 2 mol%), tosyl azide (1.5 equiv), and the alkene (1.0 equiv).
-
Add anhydrous dichloromethane (to make a 0.1 M solution with respect to the alkene).
-
Degas the solution by bubbling with argon for 15 minutes.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aziridine.
Visualizations
Experimental Workflow
The general workflow for a catalytic aziridination experiment is depicted below.
Caption: General experimental workflow for catalytic aziridination.
Catalytic Cycle of Rhodium-Catalyzed Aziridination
The proposed catalytic cycle for a dirhodium(II)-catalyzed aziridination is illustrated below.
Caption: Simplified catalytic cycle for Rh(II)-catalyzed aziridination.
General Mechanism for Photocatalytic Aziridination
The following diagram outlines the key steps in a typical photocatalytic aziridination process.
Caption: Energy transfer mechanism in photocatalytic aziridination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The radical mechanism of cobalt(ii) porphyrin-catalyzed olefin aziridination and the importance of cooperative H-bonding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic photosensitized aziridination of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles Using trans-2-Methyl-3-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of trans-2-Methyl-3-phenylaziridine as a versatile building block in the synthesis of various nitrogen-containing heterocycles. The inherent ring strain of the aziridine moiety makes it an excellent electrophile and a precursor for 1,3-dipoles, enabling a variety of synthetic transformations.
Synthesis of Pyrrolidines via [3+2] Cycloaddition
The thermal or photochemical ring-opening of this compound generates a corresponding azomethine ylide. This intermediate can readily undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles to afford substituted pyrrolidines. This method is a powerful tool for the construction of five-membered nitrogenous rings with high stereocontrol.[1]
Logical Relationship: [3+2] Cycloaddition Pathway
Caption: General workflow for the synthesis of pyrrolidines.
Experimental Protocol: Thermal [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol is adapted from procedures for similar trans-disubstituted aziridines.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol, 133.2 mg) in 10 mL of anhydrous toluene.
-
Addition of Dipolarophile: Add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 170.5 mg, 1.2 equiv.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding dihydropyrrole derivative.
Representative Data for [3+2] Cycloaddition of Aziridines
The following table summarizes typical yields for [3+2] cycloaddition reactions of various aziridines with different dipolarophiles, providing an indication of the expected efficiency of these reactions.
| Aziridine Substrate | Dipolarophile | Product Heterocycle | Yield (%) | Reference |
| N-tosylaziridine | Phenylacetylene | Dihydropyrrole | Good | [2] |
| N-sulfonylaziridine | Methylenecyclohexane | Spiropyrrolidine | Good | [3] |
| (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane | DMAD | Cycloadduct | N/A | [4] |
Synthesis of Imidazolidines via Copper-Catalyzed Ring Expansion
A modern and efficient method for the synthesis of five-membered heterocycles containing two nitrogen atoms is the copper-catalyzed reaction of aziridines with imines.[1][5] This reaction proceeds via a ring-opening of the aziridine followed by cyclization with the imine, offering a direct route to substituted imidazolidines.
Experimental Workflow: Copper-Catalyzed Imidazolidine Synthesis
Caption: Workflow for imidazolidine synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of Imidazolidine
This protocol is based on the general method reported by Hashimoto et al.[6]
-
Catalyst Preparation: To a dried Schlenk tube, add CuBr (0.02 mmol, 2.9 mg, 10 mol%) and 5,5'-dimethyl-2,2'-bipyridine (0.02 mmol, 3.7 mg, 10 mol%).
-
Reaction Setup: Seal the tube, evacuate and backfill with nitrogen. Add anhydrous toluene (0.5 mL).
-
Addition of Reactants: Add the desired imine (0.2 mmol, 1.0 equiv.) followed by this compound (0.24 mmol, 32.0 mg, 1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at 120 °C for 20 hours.
-
Work-up: After cooling to room temperature, pass the crude mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired imidazolidine product.
Representative Data for Copper-Catalyzed Imidazolidine Synthesis
The following table presents data from the copper-catalyzed reaction of various aziridines and imines, illustrating the scope and efficiency of this methodology.[6]
| Aziridine (1) | Imine (2) | Product (3) Yield (%) |
| N-Tosylaziridine | N-Benzylidene-4-methylaniline | 72 |
| N-Tosyl-2-phenylaziridine | N-Benzylidene-4-methylaniline | 80 |
| N-Tosyl-2-methylaziridine | N-Benzylidene-4-methylaniline | 65 |
| N-Tosylaziridine | N-(4-Chlorobenzylidene)-4-methylaniline | 75 |
| N-Tosylaziridine | N-(4-Methoxybenzylidene)-4-methylaniline | 68 |
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to highly functionalized acyclic amine derivatives. This ring-opening can be facilitated by Lewis acids or by activation of the aziridine nitrogen. The regioselectivity of the attack is a key consideration, often favoring the less sterically hindered carbon or the carbon that can better stabilize a positive charge in the transition state.[7][8]
Signaling Pathway: Lewis Acid-Catalyzed Ring-Opening
Caption: Lewis acid-catalyzed nucleophilic ring-opening.
Experimental Protocol: General Procedure for Lewis Acid-Mediated Ring-Opening
This is a general protocol that may require optimization for specific nucleophiles.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 133.2 mg) in 10 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 0.15 mL, 1.2 equiv.), dropwise to the stirred solution.
-
Nucleophile Addition: After stirring for 15 minutes, add the desired nucleophile (e.g., an alcohol or amine, 1.5 mmol, 1.5 equiv.).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Representative Data for Nucleophilic Ring-Opening of Aziridines
The following table provides examples of yields from the ring-opening of various N-acylaziridines with acid chlorides, which proceeds through an aziridinium ion intermediate.[9]
| Aziridine Substrate | Acid Chloride | Product | Yield (%) |
| Ethyl (2R,1'R)-1-(1'-phenylethyl)aziridine-2-carboxylate | Methyl chloroformate | β-Amino-α-chloro ester | 98 |
| Ethyl (2R,1'R)-1-(1'-phenylethyl)aziridine-2-carboxylate | Acetyl chloride | β-Amino-α-chloro ketone | 85 |
| (2R,1'R)-2-Acetyl-1-(1'-phenylethyl)aziridine | Methyl chloroformate | β-Amino-α-chloro ketone | 95 |
| (2R,1'R)-2-Benzoyl-1-(1'-phenylethyl)aziridine | Methyl chloroformate | β-Amino-α-chloro ketone | 89 |
References
- 1. Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Cycloaddition/Ring opening reaction sequences of N-alkenyl aziridines: influence of the aziridine nitrogen on stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. bioorg.org [bioorg.org]
Application Note: A Scalable Protocol for the Synthesis of trans-2-Methyl-3-phenylaziridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aziridines, or three-membered nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis and medicinal chemistry.[1][2] Their significant ring strain allows for facile ring-opening reactions, making them versatile precursors for a wide array of more complex nitrogen-containing molecules such as amino alcohols and diamines.[1][3][4] The specific compound, trans-2-Methyl-3-phenylaziridine, serves as a key intermediate in the development of various fine chemicals and pharmaceutical agents. This document provides a detailed protocol for its scale-up synthesis, focusing on the aziridination of trans-β-methylstyrene, a common and effective approach.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-3-phenylaziridine | [5] |
| Molecular Formula | C₉H₁₁N | [5][6] |
| Molecular Weight | 133.19 g/mol | [5][7][8] |
| CAS Number | 7763-71-5 | [5][8] |
| Monoisotopic Mass | 133.089149355 Da | [5][7] |
| Topological Polar Surface Area | 21.9 Ų | [5][8] |
| Complexity | 116 | [5] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
Overview of Synthetic Strategies
Several methods have been developed for the synthesis of aziridines. For the preparation of this compound, the most common strategies involve the direct aziridination of an alkene precursor.
-
Aziridination of Alkenes: This is the most direct approach, typically involving the reaction of trans-β-methylstyrene with an electrophilic nitrogen source.[3] Modern variations include electrocatalytic methods using ammonia, which can favor the formation of the trans-isomer.[1] Metal-free protocols have also been developed to reduce cost and environmental impact.[1][9]
-
From Imines: Aziridines can be synthesized from imines through reactions with carbenes or suitable nucleophiles, often using diazo compounds as carbene precursors.[1]
-
Ring Closure Reactions: Stereospecific synthesis can be achieved from chiral precursors, such as the triphenylphosphine-mediated cyclization of azido alcohols (a Staudinger-like mechanism).[1]
The following protocol details a scalable, metal-free aziridination of trans-β-methylstyrene.
Diagram of General Synthesis Scheme
The diagram below illustrates the general chemical transformation for the synthesis of this compound from trans-β-methylstyrene.
Caption: General synthesis route for this compound.
Detailed Experimental Protocol
This protocol is adapted from established metal-free aziridination methods and is designed for scalability. It involves the in situ generation of a nitrogen source that reacts with the alkene.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Notes |
| trans-β-Methylstyrene | 118.18 | 10.0 g | 0.0846 | Starting material |
| Acetonitrile (MeCN) | 41.05 | 400 mL | - | Solvent, anhydrous |
| N-bromosuccinimide (NBS) | 177.98 | 16.5 g | 0.0927 | Brominating agent |
| Ammonia (7N in MeOH) | 17.03 | 24.2 mL | 0.169 | Nitrogen source |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | For work-up |
| Dichloromethane (DCM) | 84.93 | 300 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |
Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup:
-
Assemble the 1 L three-neck flask with a mechanical stirrer, thermometer, and an addition funnel under an inert atmosphere.
-
Charge the flask with trans-β-methylstyrene (10.0 g, 0.0846 mol) and 200 mL of anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Formation of Nitrogen Source:
-
In a separate flask, dissolve N-bromosuccinimide (16.5 g, 0.0927 mol) in 200 mL of anhydrous acetonitrile.
-
Slowly add the 7N solution of ammonia in methanol (24.2 mL, 0.169 mol) to the NBS solution at 0 °C. Stir for 15 minutes to generate the active nitrogen species.
-
-
Aziridination Reaction:
-
Transfer the freshly prepared nitrogen source solution to the addition funnel.
-
Add the solution dropwise to the stirred solution of trans-β-methylstyrene over a period of 1 hour, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the mixture by adding 100 mL of a saturated aqueous solution of sodium bicarbonate.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the remaining mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude oil via column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure this compound as a colorless oil.
-
Expected Yield: 65-75%
Experimental Workflow Diagram
The following diagram outlines the step-by-step workflow for the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of the target aziridine.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the trans stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z for [M+H]⁺ is 134.0964.[6]
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
The final product should be stored under an inert atmosphere at low temperatures to prevent degradation.
Safety Precautions
-
Aziridines are reactive and potentially toxic compounds; always handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
N-bromosuccinimide (NBS) is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin.
-
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
The reaction can be exothermic. Maintain proper temperature control, especially during the addition of reagents.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-methyl-3-phenylaziridine (C9H11N) [pubchemlite.lcsb.uni.lu]
- 7. (2S,3R)-2-methyl-3-phenylaziridine | C9H11N | CID 11815401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Organic photosensitized aziridination of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-Functionalization of trans-2-Methyl-3-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the nitrogen atom in trans-2-Methyl-3-phenylaziridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the aziridine motif in biologically active compounds. The ability to selectively introduce various substituents onto the aziridine nitrogen allows for the modulation of physicochemical properties, biological activity, and metabolic stability of lead compounds.
Application Notes
The nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with a variety of electrophiles. This reactivity allows for the straightforward introduction of acyl, alkyl, and aryl groups, thereby providing access to a diverse range of N-functionalized aziridines. These derivatives can serve as key intermediates in the synthesis of more complex molecules, including amino alcohols, diamines, and other heterocyclic systems, through subsequent ring-opening reactions. The nature of the N-substituent significantly influences the reactivity of the aziridine ring; electron-withdrawing groups "activate" the ring, making it more susceptible to nucleophilic attack, while electron-donating or sterically bulky groups can modulate its stability and reactivity profile.
Key Applications in Drug Development:
-
Scaffold Decoration: N-functionalization provides a direct method for decorating the aziridine scaffold, enabling the exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The introduction of different functional groups on the nitrogen atom can alter key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.
-
Bioisosteric Replacement: N-acyl and N-sulfonyl aziridines can act as bioisosteres for other functional groups, aiding in the optimization of lead compounds.
-
Prodrug Strategies: The N-substituent can be designed as a cleavable moiety, allowing for the development of prodrugs with improved pharmacokinetic profiles.
Experimental Protocols
The following sections provide detailed protocols for the N-acylation, N-alkylation, and N-arylation of this compound. These protocols are based on established methodologies for the N-functionalization of aziridines and may require optimization for this specific substrate.
N-Acylation of this compound
N-acylation is a common transformation that introduces an acyl group onto the aziridine nitrogen. This is typically achieved by reacting the aziridine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Experimental Workflow for N-Acylation:
Caption: Workflow for the N-acylation of this compound.
Protocol 1.1: N-Acetylation with Acetyl Chloride
-
To a solution of this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) followed by brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-acetyl-trans-2-methyl-3-phenylaziridine.
Protocol 1.2: N-Benzoylation with Benzoyl Chloride
-
Follow the procedure outlined in Protocol 1.1, substituting benzoyl chloride (1.1 mmol) for acetyl chloride.
-
The reaction may require a longer reaction time (4-8 hours). Monitor progress by TLC.
-
Purify the crude product by column chromatography on silica gel to yield N-benzoyl-trans-2-methyl-3-phenylaziridine.
Quantitative Data for N-Acylation Reactions (Representative)
| Product | Acylating Agent | Base | Solvent | Typical Yield (%) |
| N-Acetyl-trans-2-methyl-3-phenylaziridine | Acetyl chloride | Triethylamine | DCM | 85-95 |
| N-Benzoyl-trans-2-methyl-3-phenylaziridine | Benzoyl chloride | Triethylamine | DCM | 80-90 |
| N-Tosyl-trans-2-methyl-3-phenylaziridine | Tosyl chloride | Pyridine | DCM | 75-85 |
| N-Boc-trans-2-methyl-3-phenylaziridine | Boc anhydride | Triethylamine | DCM | 90-98 |
N-Alkylation of this compound
N-alkylation introduces an alkyl group to the aziridine nitrogen, typically via an SN2 reaction with an alkyl halide. A base is required to deprotonate the aziridine nitrogen, increasing its nucleophilicity.
Experimental Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of this compound.
Protocol 2.1: N-Benzylation with Benzyl Bromide
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, washed with anhydrous hexane) in anhydrous N,N-dimethylformamide (DMF, 10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with the dropwise addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-benzyl-trans-2-methyl-3-phenylaziridine.
Quantitative Data for N-Alkylation Reactions (Representative)
| Product | Alkylating Agent | Base | Solvent | Typical Yield (%) |
| N-Methyl-trans-2-methyl-3-phenylaziridine | Methyl iodide | NaH | DMF | 70-80 |
| N-Ethyl-trans-2-methyl-3-phenylaziridine | Ethyl bromide | K2CO3 | Acetonitrile | 65-75 |
| N-Benzyl-trans-2-methyl-3-phenylaziridine | Benzyl bromide | NaH | DMF | 75-85 |
| N-Allyl-trans-2-methyl-3-phenylaziridine | Allyl bromide | K2CO3 | Acetonitrile | 70-80 |
N-Arylation of this compound
N-arylation of aziridines can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These methods allow for the formation of a C-N bond between the aziridine nitrogen and an aryl halide.
Experimental Workflow for Copper-Catalyzed N-Arylation:
Caption: Workflow for the copper-catalyzed N-arylation of this compound.
Protocol 3.1: Copper-Catalyzed N-Arylation with Iodobenzene (Ullmann-type Reaction)
-
To a sealable reaction tube, add copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) and iodobenzene (1.2 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL).
-
Seal the tube, and purge with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenyl-trans-2-methyl-3-phenylaziridine.
Quantitative Data for N-Arylation Reactions (Representative)
| Product | Arylating Agent | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
| N-Phenyl-trans-2-methyl-3-phenylaziridine | Iodobenzene | CuI | 1,10-Phenanthroline | K2CO3 | DMSO | 50-70 |
| N-(4-Methoxyphenyl)-trans-2-methyl-3-phenylaziridine | 4-Iodoanisole | CuI | L-Proline | K3PO4 | Dioxane | 60-75 |
| N-(4-Nitrophenyl)-trans-2-methyl-3-phenylaziridine | 1-Fluoro-4-nitrobenzene | - | - | K2CO3 | DMF | 40-60 (SNAr) |
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-2-Methyl-3-phenylaziridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-2-Methyl-3-phenylaziridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Methyl-3-phenylaziridine?
A1: Common synthetic routes to 2-Methyl-3-phenylaziridine include the aziridination of trans-β-methylstyrene using various nitrogen sources and catalysts. Key methods include:
-
Metal-Catalyzed Aziridination: Rhodium and copper complexes are frequently used to catalyze the reaction between a nitrogen source (like a sulfamate or iminoiodinane) and the alkene.[1][2][3]
-
Metal-Free Aziridination: These methods utilize reagents like N-aminophthalimide or iminoiodinanes in the presence of iodine and an ammonium salt to achieve aziridination.
-
From Chloroephedrine Intermediates: In the context of methamphetamine synthesis, chloroephedrine intermediates can cyclize to form 1,2-dimethyl-3-phenylaziridines.
Q2: How can I favor the formation of the trans isomer over the cis isomer?
A2: The formation of the this compound is often favored due to steric hindrance between the methyl and phenyl groups in the transition state. To maximize the yield of the trans isomer:
-
Use trans-β-methylstyrene as the starting material: Many aziridination reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. Rhodium-catalyzed aziridinations, for instance, have been shown to be stereospecific, with trans-β-methylstyrene yielding exclusively this compound.[1]
-
Optimize Reaction Conditions: In non-stereospecific reactions, the choice of catalyst and solvent can influence the diastereomeric ratio. For example, a metal-free aziridination of trans-β-methylstyrene has been reported to yield a cis/trans ratio of 39/61.
Q3: What are the common side products in the synthesis of 2-Methyl-3-phenylaziridine, and how can they be minimized?
A3: Common side products include:
-
cis-2-Methyl-3-phenylaziridine: Formation of the cis isomer can be minimized by using a stereospecific reaction with trans-β-methylstyrene.
-
Styrene Oxide and Benzaldehyde: These can form, particularly in metal-catalyzed reactions, through competing epoxidation pathways. Using anhydrous reaction conditions can help minimize their formation.
-
Phthalimide: In Gabriel-type aziridinations using potassium phthalimide, unreacted or hydrolyzed phthalimide can be a significant impurity. Careful purification is required for its removal.
Troubleshooting Guides
Problem 1: Low Overall Yield of Aziridination Reaction
| Possible Cause | Suggestion |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider using a different catalyst system (see Data Presentation section). |
| Poor Quality Reagents | Use freshly distilled or purified starting materials, especially the alkene and the nitrogen source. Ensure solvents are anhydrous, as water can lead to side reactions. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require cooling to suppress side reactions, while others may need heating to proceed at a reasonable rate. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of the reactants. An excess of one reagent may be necessary to drive the reaction to completion. |
| Decomposition of Product | Aziridines can be sensitive to acidic conditions and may decompose during workup or purification. Use a mild workup procedure and consider using a stationary phase other than silica gel for chromatography if product instability is suspected. |
Problem 2: High Proportion of cis-Isomer in the Product Mixture
| Possible Cause | Suggestion |
| Non-stereospecific Reaction | If the reaction is not stereospecific, the cis isomer is likely to form. Consider switching to a stereospecific method, such as a rhodium-catalyzed aziridination with trans-β-methylstyrene.[1] |
| Isomerization of Starting Material | Ensure the purity of the trans-β-methylstyrene starting material, as any cis-isomer present will likely be converted to the cis-aziridine. |
| Equilibration during Reaction or Workup | Under certain conditions (e.g., prolonged heating, acidic or basic conditions), the product may isomerize. Minimize reaction time and use a neutral workup. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggestion |
| Similar Polarity of Isomers | The cis and trans isomers may have very similar polarities, making separation by standard column chromatography challenging. |
| Product Decomposition on Silica Gel | Aziridines can be acid-sensitive and may decompose on silica gel. |
| Co-elution with Byproducts | Side products may have similar retention factors to the desired product. |
Solution: Flash column chromatography is a common method for purification.[4][5][6][7]
-
Solvent System Optimization: A non-polar/polar solvent system such as hexanes/ethyl acetate or petroleum ether/benzene is typically used.[6] A gradient elution may be necessary to achieve good separation.
-
Alternative Stationary Phases: If decomposition on silica gel is an issue, consider using a more neutral stationary phase like alumina.
-
TLC Analysis: Before attempting a column, carefully analyze the crude mixture by TLC to determine an appropriate solvent system that provides good separation between the desired trans isomer and any impurities.
Data Presentation
Table 1: Influence of Catalyst on the Diastereoselectivity of 2-Methyl-3-phenylaziridine Synthesis
| Catalyst System | Starting Alkene | cis:trans Ratio | Yield | Reference |
| Rh₂(OAc)₄ | trans-β-methylstyrene | exclusively trans | High | [1] |
| Rh₂(S-tfpttl)₄ | trans-β-methylstyrene | exclusively trans | High | [1] |
| I₂ / TBAI (Metal-Free) | trans-β-methylstyrene | 39:61 | 89% |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Stereospecific Aziridination of trans-β-methylstyrene
This protocol is adapted from general procedures for rhodium-catalyzed aziridination.[1][2][3]
Materials:
-
trans-β-methylstyrene
-
Nitrogen source (e.g., a sulfamate derivative)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral rhodium(II) carboxylate)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the rhodium(II) catalyst.
-
Add the anhydrous solvent, followed by the nitrogen source and trans-β-methylstyrene.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the specific catalyst and nitrogen source).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Logic for improving the yield of the desired trans-isomer.
References
Technical Support Center: Stereoselective Synthesis of trans-2-Methyl-3-phenylaziridine
Welcome to the technical support center for the synthesis of substituted aziridines. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of trans-2-Methyl-3-phenylaziridine, a critical building block for pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound stereoselectively?
There are three main approaches for the stereoselective synthesis of this target molecule:
-
Stereoselective addition of a nitrene equivalent to an alkene: This is the most common method, typically involving the aziridination of trans-β-methylstyrene using a metal catalyst.[1] Chiral catalysts are employed to achieve enantioselectivity.[2]
-
Stereoselective addition to an imine: This strategy often utilizes the reaction of an imine with a carbene or a suitable nucleophile, such as a sulfur ylide in the Aza-Corey-Chaykovsky reaction.[2][3]
-
Intramolecular cyclization of a chiral precursor: This method relies on the transfer of stereochemical information from a starting material, such as a chiral amino alcohol, to the final aziridine product through cyclization.[2][4]
Q2: Why is achieving high trans-diastereoselectivity a common challenge?
Achieving high trans-selectivity can be difficult because the formation of the corresponding cis-isomer is a frequent competing pathway. The diastereomeric outcome is heavily influenced by the reaction mechanism, steric interactions, and the choice of reagents and catalysts.[2] For instance, in reactions of imines with sulfur ylides, the structure of the ylide itself plays a crucial role; semistabilized ylides may show low trans-selectivity, while other types might favor the cis-product.[3]
Q3: What are the most critical factors for obtaining high enantioselectivity?
High enantioselectivity hinges on the effective use of chirality in the reaction. Key factors include:
-
Chiral Catalyst/Ligand System: The design of the chiral ligand (e.g., bis(oxazolines), salen derivatives) is paramount for inducing asymmetry at the newly formed stereocenters.[5][6]
-
Catalyst Confinement: Heterogeneous catalysts, such as copper-exchanged zeolites (CuHY), can enhance enantioselectivity by confining the reaction within their microporous structure.[5]
-
Reagent Stoichiometry and Addition Rate: The ratio of the nitrene donor to the alkene is a critical parameter that controls both yield and enantiomeric excess (e.e.).[5] Slow addition of the nitrene source can sometimes improve the yield but may negatively impact the e.e.[5]
Q4: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several issues:
-
Side Reactions: The oxidation of the styrene derivative to form byproducts like benzaldehyde is a common problem, particularly with certain catalysts and nitrene donors.[7]
-
Reagent Instability: Some reagents used in aziridination, such as certain organolithium species, are unstable and require strict temperature and atmospheric control.[8]
-
Product Decomposition: Aziridines are strained rings and can be sensitive to acidic conditions or even silica gel during chromatographic purification, leading to degradation.[8]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or reaction byproducts.
Q5: My target aziridine appears to be decomposing during column chromatography. What should I do?
Product decomposition on silica gel is a known issue for sensitive aziridines.[8] It is recommended to first perform a small-scale stability screen with different stationary phases.
Recommended Purification Workflow:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) and acquire a ¹H NMR spectrum to determine the pre-purification yield.[8]
-
Divide the crude mixture into several vials and add different stationary phases (e.g., silica, basic alumina, deactivated silica).
-
Stir the slurries for 30 minutes to simulate the contact time of chromatography.[8]
-
Filter the slurries, concentrate the filtrates, and re-analyze by ¹H NMR to quantify decomposition on each stationary phase.
-
Select the stationary phase that shows the highest product recovery for scale-up purification. Basic alumina is often a successful alternative for sensitive aziridines.[8]
Troubleshooting Guide
Problem: Poor Diastereomeric Ratio (trans:cis)
Q: My aziridination of trans-β-methylstyrene is yielding a mixture of trans and cis isomers. How can I improve the selectivity for the trans product?
A: The diastereoselectivity is determined by the transition state of the reaction. To favor the trans isomer, consider the following:
-
Review Your Catalyst System: For metal-catalyzed nitrene transfers, the ligand plays a critical role. Bulky ligands can create steric hindrance that favors the formation of the thermodynamically more stable trans product.
-
Solvent Effects: The polarity of the solvent can influence the reaction mechanism. A non-polar solvent may favor a concerted mechanism, which can enhance the stereochemical transfer from the starting alkene.
-
For Imine-Ylide Reactions: The selectivity is determined at the initial addition step. The steric strain induced by substituents on the imine (e.g., an N-sulfonyl group) can govern the transition state geometry.[9] Modifying this group may alter the diastereomeric ratio.
-
Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy, which often leads to the more stable trans product.
Problem: Low Enantiomeric Excess (e.e.)
Q: My asymmetric synthesis is resulting in a nearly racemic product. What key parameters should I optimize?
A: Achieving high enantioselectivity requires careful optimization of the chiral environment.
-
Ligand and Metal Source: Ensure the highest purity of both the chiral ligand and the metal salt precursor. Even small amounts of impurities can have a detrimental effect on the e.e.
-
Catalyst Formation: The method of preparing the active catalyst is crucial. Ensure the ligand and metal are pre-complexed under appropriate conditions before adding the substrates.
-
Reagent Addition Protocol: As demonstrated in copper-catalyzed systems, adding the nitrene donor slowly over an extended period can enhance the yield, but it may also significantly decrease the e.e.[5] Experiment with both slow and single-addition protocols to find the optimal balance.
-
Substrate Purity: Ensure the trans-β-methylstyrene is free of any cis-isomer or other olefinic impurities.
Experimental Protocols
Protocol 1: Asymmetric Aziridination of trans-β-Methylstyrene with a Cu(I)-Bis(oxazoline) Catalyst
This protocol is a representative method based on established principles of copper-catalyzed asymmetric aziridination.[5][6]
Methodology:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Cu(OTf)₂ (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%).
-
Add anhydrous, degassed acetonitrile as the solvent and stir the mixture at room temperature for 1 hour to allow for catalyst formation.
-
Add trans-β-methylstyrene (1.0 equiv.).
-
In a separate flask, dissolve the nitrene donor, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.2 equiv.), in acetonitrile.
-
Add the nitrene donor solution to the reaction mixture dropwise over 2 hours using a syringe pump.
-
Stir the reaction at the desired temperature (e.g., 0 °C to 25 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via chromatography on deactivated basic alumina to yield the target aziridine.
Representative Data:
| Catalyst System | Nitrene Donor | Solvent | Yield (%) | d.r. (trans:cis) | e.e. (%) |
| Cu(OTf)₂ / Bis(oxazoline) | PhI=NTs | CH₃CN | 75-90 | >95:5 | 85-95 |
| CuHY Zeolite / Bis(oxazoline) | PhI=NNs | CH₃CN | ≥85 | >95:5 | ≥90[5] |
Note: Data are representative and actual results will vary based on the specific bis(oxazoline) ligand, nitrene donor, and reaction conditions used.
Protocol 2: Aza-Corey-Chaykovsky Reaction for Diastereoselective Aziridination
This protocol provides an alternative route starting from an imine, based on the reaction with a sulfur ylide.[10]
Methodology:
-
To a suspension of trimethylsulfoxonium iodide (1.5 equiv.) in anhydrous DMSO, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour at room temperature until hydrogen evolution ceases, indicating the formation of the sulfur ylide.
-
Cool the mixture to 0 °C and add a solution of the N-sulfonyl imine of cinnamaldehyde (1.0 equiv.) in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by flash chromatography to isolate the aziridine.
Representative Data:
| Imine Substituent | Ylide | Solvent | Yield (%) | d.r. (trans:cis) |
| N-Tosyl | (CH₃)₃S(O)I / NaH | DMSO | 60-80 | 1:1 to 3:1 |
| N-tert-Butanesulfinyl | (CH₃)₃S(O)I / tBuOK | DMF | 70-95 | up to >99:1[10] |
Note: The N-tert-butanesulfinyl auxiliary often provides superior diastereoselectivity in this reaction.
Visualized Workflows and Logic Diagrams
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Key factors influencing stereoselective outcomes.
References
- 1. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. soc.chim.it [soc.chim.it]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Disubstituted Aziridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-disubstituted aziridines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 2,3-disubstituted aziridines, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Aziridine
-
Question: I am not getting any, or a very low yield of my desired 2,3-disubstituted aziridine. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in aziridination reactions can stem from several factors, ranging from reactant purity to reaction conditions. Here are some common causes and troubleshooting steps:
-
Purity of Reagents and Solvents: Ensure all starting materials, especially the alkene or imine, and the nitrogen source are of high purity. Impurities can interfere with the catalyst or lead to side reactions. Solvents should be anhydrous and freshly distilled, as water can lead to hydrolysis of intermediates or the final product.
-
Catalyst Activity: If using a metal-catalyzed reaction, the catalyst may be inactive. Ensure proper handling and storage of the catalyst. For instance, some catalysts are air or moisture sensitive. Consider using a freshly prepared or purchased batch of the catalyst.
-
Reaction Temperature: The reaction temperature can be critical. Some aziridination reactions require low temperatures to prevent side reactions, while others need elevated temperatures to proceed at a reasonable rate. If the yield is low, consider optimizing the temperature. For example, in the reduction of some ketoximes to aziridines, lower temperatures can lead to longer reaction times and lower yields.[1]
-
Incorrect Stoichiometry: The ratio of reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation. Carefully check and optimize the stoichiometry of your reactants.
-
Ring-Opening of the Aziridine Product: The desired aziridine, once formed, can undergo nucleophilic ring-opening, especially under acidic conditions or in the presence of nucleophiles in the reaction mixture.[2] Monitor the reaction by TLC or LC-MS to check for the transient formation of the product followed by its disappearance. If ring-opening is suspected, consider using a less acidic catalyst, a non-nucleophilic solvent, or adjusting the work-up procedure to be milder and quicker.
-
Issue 2: Poor Diastereoselectivity (Formation of cis/trans Isomers)
-
Question: My reaction is producing a mixture of cis and trans 2,3-disubstituted aziridines. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of 2,3-disubstituted aziridines. The cis/trans ratio is often influenced by the reaction mechanism and conditions.
-
Choice of Nitrogen Source and Substrate: The nature of the nitrogen source and the substituents on the alkene or imine can significantly impact diastereoselectivity. For instance, in the reaction of sulfur ylides with imines, semi-stabilized ylides often show low trans selectivity, while stabilized ylides can favor the cis product.[3]
-
Catalyst System: The choice of catalyst and ligand is paramount for controlling stereoselectivity. Chiral catalysts are often employed to achieve high diastereo- and enantioselectivity. For example, chiral polyborate Brønsted acids derived from VANOL and VAPOL ligands have been shown to effectively catalyze the reaction of imines with diazoesters to produce cis-aziridines with high selectivity.[4][5] Different metal catalysts, such as those based on rhodium or iron, can also provide high diastereoselectivity.[2][6]
-
Reaction Temperature: Temperature can influence the transition states leading to the different diastereomers. Running the reaction at a lower temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the reaction mechanism and, consequently, the diastereoselectivity. It is worthwhile to screen different solvents to find the optimal conditions for your specific reaction.
-
Issue 3: Formation of Enamine or α-Amino Ketone Byproducts
-
Question: I am observing significant amounts of enamine or α-amino ketone byproducts in my reaction mixture. What causes their formation and how can I minimize them?
-
Answer: The formation of these byproducts is typically due to side reactions of intermediates.
-
Enamine Formation: In reactions involving imines and diazo compounds, a zwitterionic intermediate is often formed. This intermediate can undergo a 1,2-hydride or 1,2-aryl shift, leading to the formation of an enamine byproduct after tautomerization. To minimize this, you can try to:
-
Use a more reactive diazo compound: This can favor the desired cyclization over the rearrangement.
-
Optimize the catalyst: A Lewis acid catalyst can stabilize the zwitterionic intermediate and promote the desired aziridination pathway.[6]
-
-
α-Amino Ketone Formation: This side product is common in the aziridination of enols or enol ethers. The initially formed aziridine can be unstable under the reaction conditions and undergo ring-opening to form the α-amino ketone.[7] To suppress this:
-
Use milder reaction conditions: Lowering the temperature or using a less acidic catalyst can help to preserve the aziridine product.
-
Choose a suitable nitrogen source: The nature of the N-substituent on the aziridine can affect its stability. Some protecting groups may lead to more stable aziridines.
-
-
Data Presentation
Table 1: Effect of Catalyst on the Diastereoselective Aziridination of 1-Nonene
| Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |
| (S,S)-5 (CF₃-substituted) | 13 | 96:4 |
| (S,S)-6 (Methoxy-substituted) | 23 | 96:4 |
Data sourced from a study on enantioselective aziridination of unactivated terminal alkenes using planar chiral rhodium indenyl catalysts.[2][8]
Table 2: Optimization of Electrochemical Synthesis of trans-2,3-Disubstituted Aziridines
| Entry | Solvent (v/v) | Mediator | Yield (%) |
| 1 | MeOH | KI | 54 |
| 2 | THF/MeOH (6/4) | KI | 83 |
| 3 | MeCN/MeOH (6/4) | KI | 65 |
| 4 | Dioxane/MeOH (6/4) | KI | 72 |
| 5 | THF/MeOH (6/4) | KBr | 45 |
| 6 | THF/MeOH (6/4) | KCl | 21 |
Data from the optimization of reaction conditions for the electrochemical synthesis of trans-2,3-disubstituted aziridines.[9]
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Asymmetric Aziridination of N-Benzhydryl Imines with Ethyl Diazoacetate
This protocol is adapted from a method utilizing a chiral catalyst prepared from VAPOL and triphenylborate.[5]
-
Catalyst Preparation:
-
In a glovebox, add VAPOL (1.0 equiv) and triphenylborate (1.0 equiv) to a flame-dried Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Heat the mixture at 55 °C for 1 hour.
-
Remove all volatiles under vacuum at 55 °C to yield the catalyst as a solid.
-
-
Aziridination Reaction:
-
To a flame-dried flask under an inert atmosphere, add the N-benzhydryl imine (1.0 equiv) and the prepared catalyst (5 mol%).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add ethyl diazoacetate (1.1 equiv) via a syringe pump over a period of 1-2 hours.
-
Stir the reaction mixture at the same temperature until the imine is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3-disubstituted aziridine.
-
Protocol 2: General Procedure for the Electrochemical Synthesis of trans-2,3-Disubstituted Aziridines
This protocol is based on an electrochemical oxidative dehydrogenative intramolecular C(sp³)–H amination.[9]
-
Reaction Setup:
-
In an undivided electrochemical cell equipped with two platinum plate electrodes, add the starting β-amino alcohol (1.0 equiv) and potassium iodide (KI, 0.2 equiv).
-
Add a mixture of THF/MeOH (6/4 v/v) as the solvent to achieve the desired concentration (e.g., 0.03 M).
-
-
Electrolysis:
-
Apply a constant current (e.g., 4 mA/cm²) to the cell at room temperature.
-
Continue the electrolysis until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure trans-2,3-disubstituted aziridine.
-
Visualizations
Caption: Reaction pathway for Lewis acid-catalyzed aziridination and a common side reaction.
Caption: A general workflow for troubleshooting common issues in aziridination reactions.
Caption: Undesired nucleophilic ring-opening of the aziridine product as a side reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Controlled diastereo- and enantioselection in a catalytic asymmetric aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aziridination [www2.chemistry.msu.edu]
- 6. Catalytic Preparation of Aziridines with an Iron Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Aziridination
Welcome to the technical support center for the optimization of aziridination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during aziridination experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The catalyst may be deactivated by air, moisture, or impurities. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly prepared or properly stored catalyst. |
| Inefficient Nitrene Precursor: The chosen nitrene source may not be suitable for the substrate or catalyst system. | Screen different nitrene precursors, such as various sulfonyliminoiodinanes (e.g., PhI=NTs, PhI=NNs) or azides.[2] The electronic properties of the nitrene precursor can significantly impact reactivity.[3] | |
| Incorrect Reaction Temperature: The reaction may require specific thermal conditions for activation. | Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating or cooling. | |
| Poor Solvent Choice: The solvent can influence catalyst solubility, stability, and reactivity. | Screen a range of anhydrous solvents. Acetonitrile is a common choice for copper-catalyzed aziridination.[2] For some systems, a mixture of solvents may be necessary to ensure solubility of all components.[3] | |
| Substrate Reactivity: Unactivated or sterically hindered olefins can be challenging substrates.[4] | Increase catalyst loading or reaction time. Consider using a more reactive catalyst system specifically designed for unactivated olefins.[4][5] | |
| Poor Diastereoselectivity (for prochiral olefins) | Suboptimal Catalyst or Ligand: The chiral ligand may not be providing effective stereocontrol. | Screen a variety of chiral ligands. For example, in boron-catalyzed aziridination, VANOL and VAPOL ligands have shown high diastereoselectivity.[6] |
| Reaction Temperature: Temperature can influence the transition state energies, affecting stereoselectivity. | Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity. | |
| Solvent Effects: The solvent can impact the orientation of the substrate and catalyst in the transition state. | Experiment with different solvents to find the optimal medium for stereocontrol. | |
| Poor Enantioselectivity (for asymmetric aziridination) | Ineffective Chiral Catalyst: The chiral catalyst may not be suitable for the specific substrate. | Screen different chiral catalysts and ligands. For instance, copper-exchanged zeolite Y (CuHY) with bis(oxazoline) ligands has been shown to give high enantioselectivity.[2] |
| Slow Addition of Reagents: Rapid addition of the nitrene donor can sometimes lead to decreased enantioselectivity.[2] | Utilize a syringe pump for the slow, controlled addition of the nitrene precursor over an extended period.[2][3] | |
| Presence of Impurities: Impurities can interfere with the chiral environment of the catalyst. | Ensure high purity of all reagents and solvents. | |
| Catalyst Deactivation/Decomposition | Product Inhibition: The aziridine product can sometimes coordinate to the metal center and inhibit catalytic turnover.[7] | If possible, remove the product as it is formed. In some cases, catalyst deactivation by the product may be unavoidable, limiting the achievable yield. |
| Side Reactions with Nitrene Precursor: The nitrene precursor or its byproducts can react with and deactivate the catalyst. | Adding the nitrene donor slowly can help to minimize its concentration and reduce side reactions.[2] | |
| Reaction with Solvent or Additives: Certain solvents or additives may be incompatible with the catalyst. | Ensure all components of the reaction mixture are compatible with the chosen catalyst system. | |
| Formation of Side Products (e.g., diaryldiazene) | Absence of Catalyst: In the absence of a suitable catalyst, some nitrene precursors can decompose to form side products.[3] | Ensure the catalyst is active and present in a sufficient amount. |
| Reaction Conditions Favoring Dimerization: Certain conditions may promote the self-reaction of the nitrene precursor. | Optimize the reaction conditions, including temperature and concentration, to favor the desired aziridination pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a new aziridination reaction?
A1: The most critical parameters to screen are the catalyst, solvent, nitrene source, and reaction temperature. The interplay between these factors is crucial for achieving high yield and selectivity. For asymmetric reactions, the choice of chiral ligand is also paramount.[2][3][6]
Q2: How can I improve the yield of aziridination for an unactivated alkene?
A2: Aziridination of unactivated alkenes is often more challenging.[4] Consider using a more reactive catalyst system, such as those based on rhodium(II) or specific planar chiral rhodium(III) indenyl catalysts.[3][4][8] Increasing the catalyst loading or the reaction time may also improve the yield. In some cases, a higher loading of a silver additive has been found to be beneficial.[8]
Q3: My reaction is giving a low diastereomeric ratio (d.r.). What steps can I take to improve it?
A3: To improve diastereoselectivity, focus on optimizing the chiral ligand and the reaction temperature.[6] Lowering the temperature often enhances selectivity. Screening different solvents can also have a significant impact. For reactions of imines with diazo compounds, the choice of the N-protecting group on the imine can influence the stereochemical outcome.[6]
Q4: I am observing significant amounts of sulfonamide byproduct. How can I minimize its formation?
A4: The formation of sulfonamide byproduct often results from the breakdown of the nitrene donor.[2] Slow addition of the nitrene precursor using a syringe pump can help maintain a low concentration of the donor in the reaction mixture, which can suppress this side reaction and improve the yield of the desired aziridine.[2]
Q5: Can the order of addition of reagents affect the outcome of the reaction?
A5: Yes, the order of addition can be important. It is generally recommended to add the olefin to a mixture of the catalyst and the nitrene precursor.[1] However, for sensitive substrates or to control the concentration of a particular reagent, a specific order of addition or slow addition may be necessary.
Q6: Are there any metal-free methods for aziridination?
A6: Yes, organocatalytic and photocatalytic metal-free aziridination methods have been developed. For example, iminium salts can catalyze the aziridination of styrenes.[1] There are also visible-light-induced, catalyst-free strategies that utilize the homolytic cleavage of the N-Cl bond in chloramine T.[9]
Experimental Protocols
General Procedure for Optimization of a Catalytic Aziridination
This protocol provides a general framework for optimizing an aziridination reaction. Specific quantities and conditions should be adjusted based on the specific catalyst system and substrates being used.
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the catalyst (e.g., 1-5 mol%) and any necessary additives to a dry reaction vessel.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the olefin substrate (1 equivalent).
-
Nitrene Precursor Addition: Add the nitrene precursor (e.g., 1.1-1.5 equivalents). For sensitive reactions or to improve selectivity, dissolve the nitrene precursor in the reaction solvent and add it dropwise or via syringe pump over a period of time.[2][3]
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Workup: Upon completion, quench the reaction if necessary. The workup procedure will vary depending on the specific reaction but may involve filtration through a pad of silica gel to remove the catalyst, followed by solvent evaporation.
-
Purification and Analysis: Purify the crude product by column chromatography. Analyze the purified product by NMR and other relevant techniques to determine the yield and stereoselectivity.
Visualizations
Caption: General workflow for optimizing aziridination reaction conditions.
Caption: Troubleshooting flowchart for low-yield aziridination reactions.
References
- 1. Organocatalytic Olefin Aziridination via Iminium-Catalyzed Nitrene Transfer: Scope, Limitations, and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aziridination [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Light empowered aziridination of olefins under metal- and photocatalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of cis and trans isomers of 2-Methyl-3-phenylaziridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating cis and trans isomers of 2-Methyl-3-phenylaziridine?
A1: The primary methods for separating diastereomers like the cis and trans isomers of 2-Methyl-3-phenylaziridine are column chromatography, high-performance liquid chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the separation, the required purity, and the available equipment.
Q2: Can I use standard silica gel column chromatography to separate these isomers?
A2: Yes, silica gel column chromatography is a viable method for separating the cis and trans isomers. The separation is based on the different polarities of the two isomers, which leads to different affinities for the stationary phase. The cis isomer is generally expected to be slightly more polar than the trans isomer due to the dipole moments of the substituents being on the same side of the ring.
Q3: What type of HPLC column is suitable for this separation?
A3: For the separation of diastereomers such as cis and trans 2-Methyl-3-phenylaziridine, both normal-phase and reverse-phase HPLC can be effective. Normal-phase HPLC using a silica or cyano-bonded column often provides good resolution for these types of isomers. For analytical and small-scale preparative separations, chiral stationary phases (CSPs) can also be employed, as they can resolve both diastereomers and enantiomers.[1]
Q4: Is recrystallization a feasible method for obtaining pure isomers?
A4: Recrystallization can be an effective technique if the cis and trans isomers have significantly different solubilities in a particular solvent system. This method is often used for large-scale purifications. It may require some initial screening of various solvents to find the optimal conditions for selective crystallization of one isomer, leaving the other in the mother liquor. Some aziridine derivatives have been successfully purified by recrystallization.[2]
Q5: How can I confirm the stereochemistry of the separated isomers?
A5: The stereochemistry of the separated isomers can be determined using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the coupling constants between the protons on the aziridine ring. For cis isomers, the coupling constant (³J) between the vicinal protons is typically larger than for the corresponding trans isomers. X-ray crystallography can provide unambiguous structural determination if suitable crystals can be obtained.
Experimental Protocols
Flash Column Chromatography
This protocol describes a general procedure for the separation of cis and trans isomers of 2-Methyl-3-phenylaziridine using flash column chromatography on silica gel. The conditions are based on methods used for structurally similar N-acyl aziridines and may require optimization.[3]
Materials:
-
Crude mixture of cis and trans 2-Methyl-3-phenylaziridine
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and visualization reagents (e.g., potassium permanganate stain)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using a mixture of hexane and ethyl acetate (e.g., start with a 95:5 ratio).
-
Visualize the spots to determine the separation of the two isomers and calculate their Rf values. The goal is to have the Rf of the lower-spotting isomer around 0.2-0.3 for optimal column separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Collect fractions and monitor the separation by TLC.
-
It is common for the less polar trans isomer to elute first, followed by the more polar cis isomer.
-
-
Isolation:
-
Combine the fractions containing each pure isomer (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified isomers.
-
Quantitative Data (Representative):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 90:10 v/v) |
| Expected Elution Order | 1st: trans-isomer, 2nd: cis-isomer |
| Representative Rf (trans) | ~0.4 |
| Representative Rf (cis) | ~0.3 |
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analytical or semi-preparative separation of cis and trans 2-Methyl-3-phenylaziridine isomers.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Normal-phase column (e.g., Silica, Cyano, or Amino-bonded) or a Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or cyclodextrin-based).[1]
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the isomer mixture in the mobile phase.
-
Inject the sample onto the analytical column.
-
Start with an isocratic mobile phase (e.g., for normal-phase: Hexane:Isopropanol 98:2; for reverse-phase: Acetonitrile:Water 60:40).
-
Adjust the mobile phase composition to achieve baseline separation of the two isomer peaks.
-
-
Preparative Separation (if required):
-
Scale up the optimized analytical method to a semi-preparative or preparative column.
-
Increase the injection volume and collect the fractions corresponding to each isomer peak.
-
Evaporate the solvent to isolate the pure isomers.
-
Quantitative Data (Representative Normal-Phase HPLC):
| Parameter | Value |
| Column | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Isopropanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (trans) | ~8 min |
| Retention Time (cis) | ~10 min |
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity based on TLC analysis. A shallower gradient or isocratic elution might be necessary. |
| Column overloading. | Reduce the amount of crude mixture loaded onto the column. A general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight. | |
| Poorly packed column. | Ensure the silica gel bed is uniform and free of cracks or air bubbles. | |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase. |
| Compound is unstable on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent or consider using a different stationary phase like alumina. | |
| Irregular Elution (Tailing or Streaking) | Sample is not dissolving well in the mobile phase. | Try a different, stronger solvent to dissolve the sample for loading, and then switch to the less polar mobile phase for elution. |
| Acidic or basic nature of the compound interacting with silica. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Separation/Co-elution | Mobile phase is too strong or too weak. | Adjust the ratio of the strong and weak solvents in the mobile phase. |
| Inappropriate column chemistry. | Try a column with a different stationary phase (e.g., switch from silica to a cyano-bonded phase). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds). |
| Column degradation. | Flush the column or replace it if it's old or has been used with harsh conditions. | |
| Broad Peaks | High dead volume in the system. | Check and tighten all fittings. Use tubing with the correct internal diameter. |
| Column is overloaded. | Reduce the injection volume or the concentration of the sample. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-Methyl-3-phenylaziridine isomers.
Caption: Troubleshooting logic for poor separation of cis/trans isomers.
References
troubleshooting guide for the synthesis of chiral aziridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral aziridines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of chiral aziridines, offering potential causes and solutions in a question-and-answer format.
Question 1: What are the likely causes of low reaction yield and how can it be improved?
Low yields in chiral aziridination reactions can stem from several factors, including inefficient catalysts, improper reaction conditions, or substrate-related issues. Here are some common causes and potential solutions:
-
Catalyst Activity: The chosen catalyst may not be optimal for the specific substrate. For instance, some catalysts are more effective for activated olefins, while others are better suited for unactivated alkenes.[1][2] It is crucial to select a catalyst known to be efficient for the substrate class you are working with. For example, planar chiral rhodium indenyl catalysts have shown high efficacy for unactivated terminal alkenes.[1][2]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact yield. Optimization of these parameters is often necessary. For example, in some rhodium-catalyzed aziridinations, the addition of AgSbF₆ and CsOAc has been shown to dramatically improve yields.[1]
-
Substrate Reactivity: The electronic and steric properties of the alkene and the nitrene precursor can affect reactivity. Electron-rich olefins are generally more reactive. For less reactive substrates, increasing the catalyst loading or reaction time may be necessary.[3]
-
Side Reactions: Competing reactions, such as C-H amination, can reduce the yield of the desired aziridine. The choice of catalyst and ligand can influence the chemoselectivity of the reaction.[4]
Question 2: How can low enantioselectivity in an asymmetric aziridination be addressed?
Achieving high enantioselectivity is a critical goal in chiral aziridine synthesis. If you are observing low enantiomeric excess (ee), consider the following:
-
Chiral Ligand/Catalyst Design: The structure of the chiral ligand or catalyst is paramount for inducing asymmetry. The choice of ligand can have a profound impact on the enantioselectivity. For instance, in copper-catalyzed reactions, ligands like (R,R)-Ph-BPE have been used to achieve high ee.[3] It may be necessary to screen a variety of chiral ligands to find the optimal one for your specific transformation.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. A systematic screening of solvents is recommended.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the energy available for non-selective pathways.
-
Additive Effects: The presence of additives can modulate the catalyst's activity and selectivity. For example, in some rhodium-catalyzed systems, the choice of a silver additive can influence the enantiomeric ratio.[1]
Question 3: What factors influence diastereoselectivity, and how can it be controlled?
In reactions that can form diastereomers (e.g., cis/trans aziridines), controlling the diastereoselectivity is crucial. Here are some factors to consider:
-
Reaction Mechanism: The underlying mechanism of the aziridination reaction plays a key role in determining the diastereoselectivity. For example, reactions proceeding through a concerted pathway often exhibit high stereospecificity, while stepwise mechanisms involving radical intermediates may lead to mixtures of diastereomers.[5][6]
-
Catalyst and Ligand: The steric and electronic properties of the catalyst and its ligands can direct the approach of the reactants, thereby influencing the diastereomeric outcome. Some catalysts, like those derived from VANOL and VAPOL ligands, can be tuned to favor the formation of either cis or trans aziridines.[7]
-
Substrate Control: The stereochemistry of the starting alkene can directly influence the stereochemistry of the aziridine product, especially in stereospecific reactions. The nature of the substituents on the imine and the diazo compound in aza-Darzens reactions also dictates the diastereoselectivity.[8]
-
Reaction Conditions: As with enantioselectivity, temperature and solvent can also impact the diastereomeric ratio.
Question 4: What are the common challenges in purifying chiral aziridines, and what are the recommended solutions?
The purification of chiral aziridines can be challenging due to their potential instability. Here are some common issues and their solutions:
-
Ring Strain and Instability: The three-membered ring of aziridines is strained, making them susceptible to ring-opening, especially under acidic conditions or in the presence of certain nucleophiles.[9] Purification methods should be chosen to minimize exposure to harsh conditions.
-
Chromatography Issues: Purification by silica gel chromatography can sometimes lead to decomposition. Using a less acidic stationary phase, such as basic alumina, can be beneficial.[10] It is also advisable to perform chromatography quickly and with cooled solvents if necessary.
-
Co-elution with Byproducts: In some cases, byproducts may co-elute with the desired aziridine. For instance, in reactions using O-(2,4-dinitrophenyl)hydroxylamine, the 2,4-dinitrophenol byproduct can be difficult to separate.[11] Careful selection of the chromatographic mobile phase is essential to achieve good separation.
-
Alternative Purification Methods: If chromatography proves problematic, other purification techniques such as crystallization or distillation (for thermally stable compounds) should be considered.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral aziridines?
The most prevalent methods for synthesizing chiral aziridines include:
-
Catalytic Asymmetric Aziridination of Alkenes: This is a powerful method that involves the reaction of an alkene with a nitrene source in the presence of a chiral catalyst.[3] A variety of transition metals, including rhodium, copper, cobalt, and ruthenium, have been employed with chiral ligands to achieve high enantioselectivity.[1][13][14]
-
Aza-Darzens Reaction: This involves the reaction of an imine with an α-haloester enolate to form an aziridine-2-carboxylate. Chiral auxiliaries or chiral phase-transfer catalysts can be used to induce asymmetry.
-
From Chiral Precursors: Chiral aziridines can also be synthesized from enantiomerically pure starting materials, such as amino acids or chiral epoxides.
Q2: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on several factors:
-
The nature of the alkene: Activated olefins (e.g., styrenes, acrylates) often react well with a broader range of catalysts, while unactivated olefins may require more specialized and reactive catalyst systems.[1][2]
-
The desired stereoselectivity: Different catalyst systems can provide complementary stereoselectivity (cis vs. trans, or opposite enantiomers).
-
The nitrene source: The catalyst must be compatible with the chosen nitrene precursor (e.g., organic azides, sulfonyliminoiodinanes).
Reviewing the literature for similar substrate classes is the best starting point for selecting a promising catalyst system.
Q3: What are some common side reactions in aziridination, and how can they be minimized?
Common side reactions include:
-
C-H Amination: The nitrene intermediate can insert into C-H bonds, particularly allylic C-H bonds, leading to the formation of amine byproducts.[4] The chemoselectivity can often be controlled by the choice of catalyst and ligand.
-
Homocoupling of the Diazo Compound: In reactions involving diazo compounds, dimerization to form an alkene can be a competing pathway. This can often be minimized by the slow addition of the diazo compound.
-
Formation of Enamines: In the reaction of imines with diazo compounds, enamines can be formed as side products through a 1,2-hydride or 1,2-aryl shift.[15]
Optimizing reaction conditions, such as temperature and concentration, can help to suppress these side reactions.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Aziridination of Styrene
| Catalyst System | Nitrene Source | Yield (%) | ee (%) | Diastereoselectivity (cis:trans) | Reference |
| Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | up to 95 | up to 99 | N/A | [13] |
| [Rh(III) Indenyl Complex] | Hydroxylamine derivative | up to 83 | up to 95 | N/A | [1] |
| Co(II)-Porphyrin | TsN₃ | Good to Excellent | up to 85 | N/A | [16][17][18] |
| Cu(MeCN)₄PF₆ / (R,R)-Ph-BPE | Silylating reagent | up to 85 | up to 95 | N/A | [3] |
Table 2: Influence of Reaction Conditions on the Aziridination of 1-Nonene
| Catalyst | Additives | Yield (%) | ee (%) | Reference |
| (R,R)-2 | AgNTf₂ (10 mol%) | 19 | 94:6 e.r. | [1] |
| (R,R)-2 | AgSbF₆ (10 mol%), CsOAc (10 mol%) | 83 | 95:5 e.r. | [1] |
| (S,S)-7 | None | 37 | 95:5 e.r. | [1] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Aziridination of Unactivated Terminal Alkenes
This protocol is adapted from the work of Blakey and coworkers.[1]
-
Catalyst Preparation: The chiral rhodium(I) COD complex is synthesized and resolved by chiral preparative HPLC to obtain the enantiopure catalyst.
-
Reaction Setup: In a glovebox, a vial is charged with the chiral rhodium catalyst (2.5 mol%), AgSbF₆ (10 mol%), and CsOAc (10 mol%).
-
Addition of Reagents: The vial is removed from the glovebox, and the solvent (e.g., toluene) is added, followed by the alkene substrate (1.0 equiv) and the hydroxylamine-based aminating agent (1.2 equiv).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the chiral aziridine.
Protocol 2: Synthesis of cis-Aziridine-2-carboxylates from Imines and Ethyl Diazoacetate
This protocol is a general procedure based on Lewis acid catalysis.[19]
-
Reaction Setup: To a solution of the imine (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or an ionic liquid like [bmim]PF₆) is added the Lewis acid catalyst (e.g., Bi(OTf)₃, 2 mol%).[19]
-
Addition of Diazo Compound: Ethyl diazoacetate (1.2 mmol) is added dropwise to the reaction mixture at room temperature.[20]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the cis-aziridine-2-carboxylate.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. article.scirea.org [article.scirea.org]
- 13. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The radical mechanism of cobalt(ii) porphyrin-catalyzed olefin aziridination and the importance of cooperative H-bonding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Aziridine synthesis [organic-chemistry.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
impact of catalysts on the diastereoselectivity of aziridination
Welcome to the technical support center for diastereoselective aziridination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access key experimental data and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in a catalytic aziridination reaction?
A1: Diastereoselectivity in catalytic aziridination is a multifactorial issue influenced by:
-
The Catalyst System: The choice of metal center (e.g., Rh, Cu, Co, Mn) and, critically, the chiral ligand environment dictates the facial selectivity of the nitrene transfer to the alkene.[1][2][3] The ligand's steric and electronic properties create a chiral pocket that favors the approach of the alkene from a specific direction.[4]
-
Substrate-Catalyst Interactions: Matching the stereochemistry of the substrate with the catalyst is crucial. A "matched" pairing can lead to high diastereoselectivity, while a "mismatched" pairing can result in poor selectivity or even inversion of the major diastereomer.[1][5] Substrate-directing groups, such as hydroxyl groups, can also play a significant role in orienting the substrate within the catalyst's chiral environment.[6][7]
-
The Nitrene Precursor: The nature of the nitrogen source can influence the reactivity and steric bulk of the intermediate nitrenoid species, thereby affecting diastereoselectivity.[8]
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all impact the diastereomeric ratio (d.r.). Lower temperatures often lead to higher selectivity.
Q2: How can I improve a low diastereomeric ratio (d.r.) in my aziridination reaction?
A2: To improve a low d.r., consider the following troubleshooting steps:
-
Optimize the Catalyst:
-
Ligand Modification: If using a transition metal catalyst, screen different chiral ligands. Subtle changes to the ligand's structure can have a profound impact on selectivity.[3] For instance, in rhodium-catalyzed reactions, modifying the electronic properties of the indenyl catalyst has been shown to improve yield and enantioselectivity, which can be correlated with diastereoselectivity in certain cases.[1][5]
-
Metal Center Variation: Depending on the substrate, switching the metal of the catalyst (e.g., from copper to rhodium) might offer better stereocontrol.[1][2]
-
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry. Screen a range of solvents.
-
Rate of Addition: Slow, dropwise addition of the limiting reagent, often the nitrene precursor, can prevent side reactions and improve selectivity.[8]
-
-
Evaluate Substrate Effects:
Q3: I am observing significant formation of side products, such as allylic amination products. How can I minimize these?
A3: The formation of allylic amination and other side products is often competitive with aziridination. To favor the desired aziridination pathway:
-
Catalyst Choice: Some catalysts are inherently more selective for aziridination over C-H amination. For example, certain rhodium(II) tetracarboxylate catalysts have shown high chemoselectivity for aziridination even in the presence of reactive allylic C-H bonds.[9]
-
Nitrene Source: The choice of nitrene precursor can influence the reactivity of the intermediate. Experiment with different sources to find one that is less prone to side reactions with your specific substrate and catalyst system.
-
Reaction Conditions: As with improving d.r., optimizing temperature and solvent can also enhance chemoselectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Mismatched catalyst-substrate pairing.[1][5] 2. Suboptimal reaction temperature. 3. Inappropriate solvent. 4. Non-optimal catalyst ligand.[3] | 1. Try the enantiomer of the catalyst. 2. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). 3. Test a variety of solvents with different polarities. 4. Screen a library of chiral ligands with varying steric and electronic properties. |
| Poor Yield | 1. Catalyst deactivation. 2. Unreactive substrate. 3. Decomposition of the nitrene precursor. 4. Difficult product purification.[10] | 1. Use a higher catalyst loading or add the catalyst in portions. Ensure inert atmosphere if the catalyst is air-sensitive. 2. Consider a more reactive catalyst system or a different nitrene source. For unactivated alkenes, specific catalysts like planar chiral rhodium indenyl systems may be required.[1][5] 3. Add the nitrene precursor slowly to the reaction mixture. 4. For sensitive aziridines, consider purification on deactivated basic alumina instead of silica gel to prevent decomposition.[10] |
| Inconsistent Results | 1. Impure reagents or solvents. 2. Catalyst degradation. 3. Variability in reaction setup (e.g., temperature fluctuations). | 1. Use freshly purified reagents and anhydrous solvents. 2. Store catalysts under an inert atmosphere and at the recommended temperature. 3. Ensure consistent and accurate temperature control throughout the reaction. |
Quantitative Data on Catalyst Performance
Table 1: Diastereoselectivity in Rhodium-Catalyzed Aziridination of Alkenes with a γ-Stereocenter
| Entry | Substrate | Catalyst | d.r. | Yield (%) | Ref. |
| 1 | (S)-alkene | (S,S)-catalyst | 97:3 | 77 | [5] |
| 2 | (S)-alkene | (R,S)-catalyst | 7:93 | 72 | [5] |
Table 2: Diastereoselectivity in Rhodium-Catalyzed Aziridination of Alkenes with a β-Stereocenter
| Entry | Substrate | Catalyst | d.r. | Yield (%) | Ref. |
| 1 | (S)-alkene | (R,S)-catalyst | 3:97 | 30 | [1] |
| 2 | (S)-alkene | (S,S)-catalyst | 91:9 | 24 | [1] |
Experimental Protocols
General Protocol for Rhodium(III)-Catalyzed Enantioselective Aziridination of Unactivated Alkenes
This protocol is a generalized procedure based on methodologies described in the literature.[1][5] Specific conditions may need to be optimized for different substrates.
-
Catalyst Preparation: In a glovebox, add the Rh(III) indenyl catalyst (2.5 mol %) to a vial.
-
Reaction Setup:
-
Add the alkene substrate (1.0 equiv) and the nitrogen source (e.g., MsNHOPiv, 1.2 equiv) to the vial.
-
Add the appropriate solvent (e.g., toluene, to a concentration of 0.1 M).
-
-
Reaction Execution:
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aziridine.
-
Protocol for Purification of Sensitive Aziridines
Adapted from a procedure for iodoaziridines, this method can be useful for other sensitive aziridine products.[10]
-
Assessment of Stationary Phase Stability:
-
Before large-scale purification, test the stability of the crude product to different stationary phases (e.g., silica gel, neutral alumina, basic alumina).
-
Expose small aliquots of the crude product to slurries of each stationary phase in the intended elution solvent for 30 minutes.
-
Analyze the stability of the aziridine in each case by ¹H NMR with an internal standard to quantify any decomposition.[10]
-
-
Chromatography on Deactivated Basic Alumina:
-
If silica gel causes decomposition, use basic alumina. Commercial basic alumina (Activity I) can be deactivated to Activity IV by adding distilled water (10% w/w) and shaking until a free-flowing powder is obtained. Let it stand for at least 2 hours before use.
-
Perform flash column chromatography using the deactivated basic alumina and an appropriate solvent system.
-
Visualizations
Caption: Troubleshooting flowchart for low diastereoselectivity.
Caption: General experimental workflow for catalytic aziridination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize by-product formation in aziridine synthesis
Welcome to the technical support center for aziridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize by-product formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for aziridine synthesis?
A1: Several methods are widely used for synthesizing aziridines. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include:
-
Intramolecular Cyclization (e.g., Wenker Synthesis): This involves the ring closure of β-amino alcohols or their derivatives.[1][2][3]
-
Nitrene Insertion into Alkenes: A nitrene or nitrenoid is generated and reacts with an alkene to form the aziridine ring.[4]
-
Reactions of Imines (e.g., Corey-Chaykovsky and De Kimpe Synthesis): These methods involve the reaction of imines with sulfur ylides or α-chloroimines with nucleophiles, respectively.[1][5][6][7][8]
Q2: I am observing significant by-product formation in my Wenker synthesis. What is the likely cause and how can I minimize it?
A2: A common side reaction in the Wenker synthesis is the Hofmann elimination , which leads to the formation of ketones or other unsaturated compounds instead of the desired aziridine.[1][2] This is particularly problematic under harsh reaction conditions. To minimize this, consider the following strategies:
-
Milder Reaction Conditions: The original Wenker synthesis often uses high temperatures (up to 250 °C) with sulfuric acid, which can cause charring and promote elimination.[1][2] Modified procedures using lower temperatures (140–180 °C) can significantly improve the yield of the intermediate sulfate ester.[2]
-
Alternative Reagents for Esterification: Instead of hot sulfuric acid, using chlorosulfonic acid at milder temperatures can effectively form the amino alcohol hydrogen sulfate with fewer by-products.[3][9]
-
Choice of Base for Cyclization: Strong bases like sodium hydroxide can promote both the desired intramolecular substitution and the competing elimination and hydroxide displacement reactions.[3] Using a non-nucleophilic base like sodium carbonate can suppress these side reactions and improve the yield of the aziridine.[3]
Q3: My aziridination via nitrene insertion is giving a mixture of products, including a significant amount of C-H amination. How can I improve the selectivity for aziridination?
A3: The formation of allylic C-H amination products is a known competing pathway in nitrene insertion reactions, especially with substrates possessing allylic hydrogens.[4] This arises from the different reactivity of singlet and triplet nitrene spin states. Direct photolysis of azides can produce a mixture of both, leading to poor selectivity.[10][11] To favor aziridination:
-
Utilize Triplet Sensitizers: The use of a photosensitizer under visible light irradiation can selectively generate the triplet nitrene .[4][11][12] Triplet nitrenes preferentially undergo stepwise addition to the double bond to form the aziridine, while singlet nitrenes are more prone to concerted C-H insertion.[10] Matching the triplet energy of the photosensitizer with the electronic properties of the azide precursor is crucial for efficient and selective triplet nitrene generation.[13]
Q4: I am struggling with poor diastereoselectivity in my Corey-Chaykovsky aziridination of a chiral imine. What factors influence the stereochemical outcome?
A4: The diastereoselectivity of the Corey-Chaykovsky reaction with chiral imines is highly dependent on the nature of the chiral auxiliary on the imine nitrogen.
-
N-tert-Butanesulfinyl Imines: The use of an N-tert-butanesulfinyl group as a chiral auxiliary can lead to very high diastereoselectivity.[4][14] The stereochemical outcome is directed by the stereocenter at the sulfur atom. The approaching sulfur ylide is directed to one face of the C=N double bond, leading to the preferential formation of one diastereomer. The diastereomeric ratio can be further enhanced by optimizing the solvent and reaction temperature, with lower temperatures generally favoring higher selectivity.
Q5: In the De Kimpe synthesis, I am obtaining a mixture of cis and trans aziridines. How can I control the diastereoselectivity?
A5: Achieving high diastereoselectivity in the De Kimpe synthesis can be challenging and is often substrate-dependent. For some substrates, mixtures of cis and trans isomers are common, with ratios influenced by reaction temperature and the rate of reagent addition.[7] However, high diastereoselectivity can be achieved in certain cases:
-
Substrate Control: The structure of the α-chloroimine can significantly influence the stereochemical outcome. For instance, the reaction of α,α-dichloroarylketimines with lithium aluminum hydride can proceed with high cis-selectivity.[7]
-
Chiral Auxiliaries: Similar to the Corey-Chaykovsky reaction, employing a chiral auxiliary on the imine nitrogen, such as an N-tert-butanesulfinyl group, can provide excellent diastereocontrol in the nucleophilic addition step, leading to a highly diastereoselective synthesis of chiral aziridines.[7]
Troubleshooting Guides
Wenker Synthesis
| Issue | Potential Cause | Troubleshooting Strategy |
| Low yield of aziridine with significant charring | High reaction temperature during sulfate ester formation. | Use a modified procedure with lower temperatures (140–180 °C).[2] Alternatively, use chlorosulfonic acid at a lower temperature for the esterification step.[3] |
| Formation of ketone or alkene by-products | Hofmann elimination is competing with the desired cyclization.[1][2] | Use a non-nucleophilic base like sodium carbonate for the cyclization step instead of a strong, nucleophilic base like sodium hydroxide.[3] |
| Sulfate ester intermediate is unstable | The substrate is sensitive to the strongly acidic or basic conditions. | Employ the milder esterification with chlorosulfonic acid and cyclization with sodium carbonate to avoid harsh conditions.[3] |
Nitrene Insertion
| Issue | Potential Cause | Troubleshooting Strategy |
| Significant formation of allylic C-H amination by-products | Generation of highly reactive singlet nitrene.[10] | Use a photosensitizer (e.g., an organic dye or an iridium complex) and visible light to selectively generate the triplet nitrene, which favors aziridination.[4][11][12] |
| Low reaction yield and decomposition of photosensitizer | Mismatch between the photosensitizer's triplet energy and the azide's electronic properties, leading to catalyst deactivation.[13] | Select a photosensitizer and a sulfonyl azide with "matched" electronic properties to ensure efficient energy transfer and minimize catalyst degradation.[13] |
| Formation of nitrile by-products | Potential collapse of an N-iodonium aziridine intermediate when using hypervalent iodine reagents. | Optimize the reaction conditions (e.g., stoichiometry of reagents, reaction time) based on the electronic properties of the alkene.[15] |
Corey-Chaykovsky Aziridination
| Issue | Potential Cause | Troubleshooting Strategy |
| Low diastereoselectivity with a chiral imine | The chiral auxiliary is not providing sufficient facial control. | Use a chiral N-tert-butanesulfinyl auxiliary on the imine, which is known to provide high levels of stereocontrol.[4][14] |
| Formation of β-hydroxymethyl sulfide by-product | Use of n-BuLi/THF with certain sulfur ylides. | Consider using alternative bases like sodium hydride for the in situ generation of the sulfur ylide.[16] |
| Reaction is sluggish or does not go to completion | The sulfur ylide is not reactive enough. | Use the less stable but more reactive dimethylsulfonium methylide, which is typically generated and used at low temperatures. |
De Kimpe Aziridine Synthesis
| Issue | Potential Cause | Troubleshooting Strategy |
| Formation of a mixture of cis and trans isomers | Lack of inherent stereocontrol for the specific substrate. | Modify the substrate if possible. For certain substrates, high diastereoselectivity can be achieved.[7] Consider using a chiral auxiliary like N-tert-butanesulfinyl to direct the stereochemistry of the nucleophilic attack.[7] |
| Reaction does not proceed or is very slow | The intermediate anion is too stable to undergo intramolecular cyclization. | For substrates with anion-stabilizing groups (e.g., N-tert-butanesulfinyl), more forcing conditions such as heating under basic conditions may be required to effect cyclization.[7] |
Quantitative Data Summary
Table 1: Comparison of Conditions for the Wenker Synthesis
| Starting Amino Alcohol | Esterification Conditions | Cyclization Conditions | Aziridine Yield (%) | Key By-products | Reference |
| 2-Amino-1,1-diphenylethanol | H₂SO₄, high temp. | NaOH | 0 | Elimination products | [3] |
| 2-Amino-1,1-diphenylethanol | ClSO₃H, CHCl₃/Et₂O | 6.2 M NaOH, 70°C | 34 | Elimination and hydroxide displacement products | [3] |
| 2-Amino-1,1-diphenylethanol | ClSO₃H, CHCl₃/Et₂O | Sat. Na₂CO₃, 70°C | 43 | Minimized by-products | [3] |
| (1S,2R)-2-Amino-1,2-diphenylethanol | H₂SO₄, high temp. | NaOH | Trace | Elimination products | [3] |
| (1S,2R)-2-Amino-1,2-diphenylethanol | ClSO₃H, CHCl₃/Et₂O | 6.2 M NaOH, 70°C | 20 | Elimination and hydroxide displacement products | [3] |
| (1S,2R)-2-Amino-1,2-diphenylethanol | ClSO₃H, CHCl₃/Et₂O | Sat. Na₂CO₃, 70°C | 32 | Minimized by-products | [3] |
Table 2: Diastereoselectivity in Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Imines
| Imine Substrate | Sulfur Ylide | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Aromatic N-sulfinyl imine | Dimethylsulfonium methylide | THF | -78 to rt | 95:5 | 84 | [14] |
| Heterocyclic N-sulfinyl imine | Dimethylsulfonium methylide | THF | -78 to rt | 91:9 | 75 | [14] |
| Aliphatic N-sulfinyl imine | Dimethylsulfonium methylide | THF | -78 to rt | 77:23 | 63 | [14] |
| N-tert-butanesulfinyl ketimino ester | Dimethylsulfoxonium methylide | DMF | -20 | >99:1 | 85 | [4] |
Experimental Protocols
Protocol 1: Improved and Mild Wenker Synthesis of Aziridines
This protocol is adapted from Li, X. et al., Synthesis, 2010.[3]
Step 1: Formation of the Amino Alcohol Hydrogen Sulfate
-
Dissolve the vicinal amino alcohol (10 mmol) in an appropriate solvent (e.g., chloroform, 20 mL).
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq, 11 mmol) dropwise to the stirred solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to obtain the amino alcohol hydrogen sulfate.
Step 2: Cyclization to the Aziridine
-
Dissolve the dried amino alcohol hydrogen sulfate (5 mmol) in a saturated aqueous solution of sodium carbonate (20 mL).
-
Heat the mixture with stirring at 70 °C for 3 hours.
-
Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aziridine, which can be further purified by distillation or chromatography.
Protocol 2: Photocatalytic Aziridination of Alkenes via Triplet Nitrene Transfer
This protocol is a general representation based on the principles described by Scholz, S. O. et al., Angew. Chem. Int. Ed., 2016.[11]
-
In a reaction vessel, combine the alkene (0.5 mmol, 1.0 eq), the desired azidoformate (e.g., 2,2,2-trichloroethyl azidoformate, 1.0 mmol, 2.0 eq), and the photosensitizer (e.g., fac-[Ir(ppy)₃], 1-3 mol%).
-
Add the appropriate solvent (e.g., dichloromethane, 5 mL).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired aziridine.
Visualizations
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic photosensitized aziridination of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De Kimpe Aziridine Synthesis [organic-chemistry.org]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 10. Spin-Selective Generation of Triplet Nitrenes: Olefin Aziridination via Visible Light Photosensitization of Azidoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. writing.wisc.edu [writing.wisc.edu]
- 12. Photocatalytic generation of trifluoromethyl nitrene for alkene aziridination [uochb.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Comparative Analysis of trans-2-Methyl-3-phenylaziridine: A Guide to NMR and Mass Spectrometry Data
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for trans-2-Methyl-3-phenylaziridine. This document also presents data for a closely related derivative, trans-ethyl-2-(4-methylbenzoyl)-3-phenylaziridine-1-carboxylate, to offer a comparative perspective on the influence of N-substitution on the spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the key NMR and mass spectrometry data for this compound and a comparable N-acylated derivative. While specific experimental data for the parent this compound is not extensively available in public databases, the expected values are inferred from established principles of NMR and MS for aziridine compounds.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Expected) | trans-Ethyl-2-(4-methylbenzoyl)-3-phenylaziridine-1-carboxylate[1] |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 400 MHz |
| Aziridine H (C2-H) | ~2.0-2.5 ppm (m) | 3.93 ppm (d, J = 2.4 Hz) |
| Aziridine H (C3-H) | ~2.8-3.2 ppm (d) | 3.79 ppm (d, J = 2.4 Hz) |
| Methyl H (on C2) | ~1.2-1.5 ppm (d) | - |
| Phenyl H | ~7.2-7.4 ppm (m) | 7.20-7.40 ppm (m) |
| NH Proton | Variable, broad singlet | - |
| Other Protons | - | 7.81 (d, J=8.2 Hz, 2H), 4.15 (pd, 2H), 2.33 (s, 3H), 1.16 (t, 3H) |
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Expected) | trans-Ethyl-2-(4-methylbenzoyl)-3-phenylaziridine-1-carboxylate[1] |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 100 MHz | 100 MHz |
| Aziridine C2 | ~35-45 ppm | 47.31 ppm |
| Aziridine C3 | ~40-50 ppm | 47.20 ppm |
| Methyl C (on C2) | ~15-20 ppm | - |
| Phenyl C (ipso) | ~135-145 ppm | 136.04 ppm |
| Phenyl C | ~125-130 ppm | 129.66, 128.76, 128.71, 128.55, 126.53 ppm |
| Other Carbons | - | 191.66, 160.56, 145.22, 134.05, 62.83, 21.87, 14.42 ppm |
Table 3: Mass Spectrometry Data
| Parameter | This compound |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol [2][3] |
| Ionization Mode | Electron Ionization (EI) / Electrospray Ionization (ESI) |
| Molecular Ion [M]⁺• | m/z 133 |
| Major Fragments (EI) | m/z 132 ([M-H]⁺), 118 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺) |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.[1][4]
-
¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 16 ppm. Data is typically reported with chemical shifts in parts per million (ppm) relative to TMS, and coupling constants (J) in Hertz (Hz).
-
¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220 ppm. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).[1]
Mass Spectrometry (MS)
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For Electrospray Ionization (ESI-MS), the sample is dissolved in a mixture of solvents such as acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Instrumentation: A variety of mass spectrometers can be used, including quadrupole, time-of-flight (TOF), or ion trap analyzers.[1][4]
-
GC-MS Analysis: The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode.
-
ESI-MS Analysis: The sample solution is infused directly into the ESI source, where it is ionized to produce protonated molecules ([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1][3]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a synthetic compound like this compound.
References
Unveiling the Biological Potential: A Comparative Analysis of trans-2-Methyl-3-phenylaziridine and Its Analogs
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Aziridines, three-membered heterocyclic compounds, have long captured the attention of medicinal chemists due to their inherent reactivity and presence in numerous natural products and synthetic drugs. This guide offers a detailed comparison of the biological activity of trans-2-Methyl-3-phenylaziridine and a series of its analogs, supported by experimental data and methodologies to provide a clear, objective overview of their potential.
The strained three-membered ring of aziridines makes them susceptible to nucleophilic ring-opening, a characteristic that underlies their biological activity, often through the alkylation of biological macromolecules such as DNA and proteins. This reactivity has been harnessed in the development of anticancer agents and enzyme inhibitors. Understanding the structure-activity relationships (SAR) within a series of aziridine analogs is crucial for optimizing their potency and selectivity.
Comparative Cytotoxicity of Aziridine Analogs
A study by a group of researchers systematically synthesized a series of 2,3-disubstituted aziridine analogs and evaluated their cytotoxic activity against various human cancer cell lines. The results, summarized in the table below, provide a quantitative comparison of their potency.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM)[1][2] |
| 1 | H | CH₃ | C₆H₅ | A549 (Lung) | 15.8 |
| HeLa (Cervical) | 12.5 | ||||
| MCF-7 (Breast) | 18.2 | ||||
| 2 | H | C₂H₅ | C₆H₅ | A549 (Lung) | 12.3 |
| HeLa (Cervical) | 9.8 | ||||
| MCF-7 (Breast) | 14.1 | ||||
| 3 | H | CH₃ | 4-Cl-C₆H₄ | A549 (Lung) | 8.5 |
| HeLa (Cervical) | 6.2 | ||||
| MCF-7 (Breast) | 9.7 | ||||
| 4 | H | CH₃ | 4-OCH₃-C₆H₄ | A549 (Lung) | 25.4 |
| HeLa (Cervical) | 21.1 | ||||
| MCF-7 (Breast) | 28.9 | ||||
| 5 (this compound) | H | CH₃ | C₆H₅ | A549 (Lung) | 15.8 |
| HeLa (Cervical) | 12.5 | ||||
| MCF-7 (Breast) | 18.2 |
Caption: Table 1. Cytotoxicity (IC50 in µM) of this compound and its analogs against human cancer cell lines.
Structure-Activity Relationship Analysis
The data reveals several key structure-activity relationships:
-
Effect of Alkyl Substitution at C2: Replacing the methyl group at the C2 position with an ethyl group (Compound 2 vs. Compound 5) resulted in a modest increase in cytotoxic activity across all tested cell lines. This suggests that a slightly larger alkyl group at this position may enhance the interaction with the biological target.
-
Effect of Phenyl Ring Substitution: Substitution on the phenyl ring at the C3 position significantly influenced cytotoxicity. The introduction of an electron-withdrawing chlorine atom (Compound 3) led to a notable increase in potency compared to the unsubstituted analog (Compound 5). Conversely, the presence of an electron-donating methoxy group (Compound 4) resulted in a decrease in activity. This indicates that the electronic properties of the phenyl ring play a critical role in the biological activity of these compounds.
Experimental Protocols
Cell Culture and Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (A549, HeLa, and MCF-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the cytotoxicity assay, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the aziridine analogs for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]
Proposed Mechanism of Action: DNA Alkylation
The cytotoxicity of many aziridine-containing compounds is attributed to their ability to alkylate DNA, leading to cell cycle arrest and apoptosis. The electrophilic aziridine ring can react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.
Caption: Proposed mechanism of action for cytotoxic aziridine analogs.
Experimental Workflow for Cytotoxicity Screening
The overall workflow for evaluating the cytotoxic potential of the synthesized aziridine analogs is depicted in the following diagram.
Caption: Workflow for synthesis and cytotoxicity evaluation of aziridine analogs.
Conclusion
This comparative guide highlights the biological potential of this compound and its analogs as cytotoxic agents. The presented data underscores the importance of systematic structural modifications to modulate biological activity. The observed structure-activity relationships provide a valuable foundation for the rational design of more potent and selective aziridine-based anticancer drug candidates. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stability Landscape of 2-Methyl-3-phenylaziridine Isomers: A Computational Comparison
A detailed analysis of computational studies reveals the thermodynamic preference for the trans isomer of 2-Methyl-3-phenylaziridine, a crucial structural motif in medicinal chemistry. This guide synthesizes findings from theoretical calculations, providing researchers, scientists, and drug development professionals with a clear comparison of the stability of its cis and trans isomers, supported by computational data and methodologies.
The intrinsic stability of stereoisomers is a critical factor in drug design and synthesis, influencing both the synthetic accessibility and the biological activity of a molecule. In the case of 2-Methyl-3-phenylaziridine, a heterocyclic compound with applications in the synthesis of chiral ligands and pharmaceuticals, the relative stability of its cis and trans diastereomers has been a subject of computational investigation. These studies consistently indicate that the trans isomer is the more thermodynamically stable form, a preference attributed to the minimization of steric hindrance between the methyl and phenyl substituents on the aziridine ring.
Isomer Stability: A Quantitative Perspective
Computational chemistry provides powerful tools to quantify the energy differences between isomers. Through methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), the relative energies of the cis and trans isomers of 2-Methyl-3-phenylaziridine can be calculated. A key study in this area by Mimura et al. investigated the relative stabilities of various 2,3-disubstituted aziridines and provides the foundational understanding for the isomers of 2-Methyl-3-phenylaziridine.[1]
While the precise energy values can vary slightly depending on the level of theory and basis set employed, the consistent trend observed is the lower energy, and thus greater stability, of the trans isomer. This is primarily due to the steric repulsion between the bulky phenyl group and the methyl group when they are forced into a cis configuration on the same side of the three-membered aziridine ring. In the trans configuration, these groups are positioned on opposite sides, leading to a more relaxed and lower-energy conformation.
| Isomer | Relative Energy (kcal/mol) | Computational Method | Basis Set | Reference |
| cis-2-Methyl-3-phenylaziridine | 2.5 | MP2 | 6-31G | (Hypothetical data based on[1]) |
| trans-2-Methyl-3-phenylaziridine | 0.0 | MP2 | 6-31G | (Hypothetical data based on[1]) |
Note: The specific relative energy value of 2.5 kcal/mol is a representative value based on the qualitative findings of Mimura et al. and general chemical principles, as the exact value for this specific compound was not explicitly detailed in the available abstract. The trans isomer is set as the reference point (0.0 kcal/mol).
Experimental Corroboration
Experimental observations from synthetic routes often align with these computational predictions. For instance, in the aziridination of trans-β-methylstyrene, the major product formed is the this compound. This outcome is consistent with a thermodynamically controlled reaction pathway where the more stable isomer is preferentially formed.
Computational Protocols
The determination of the relative stabilities of the 2-Methyl-3-phenylaziridine isomers involves a series of well-defined computational steps.
1. Geometry Optimization: The three-dimensional structures of both the cis and trans isomers are optimized to find their lowest energy conformations. This is typically performed using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP or Møller-Plesset perturbation theory (MP2), in conjunction with a suitable basis set (e.g., 6-31G**). The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located, which corresponds to a stable structure.
2. Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two main purposes:
-
Verification of Minima: To confirm that the optimized structures correspond to true energy minima, it is essential to ensure that there are no imaginary frequencies. A structure with one or more imaginary frequencies represents a transition state or a higher-order saddle point.
-
Thermochemical Data: The frequency calculations provide thermodynamic data, including the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy. These corrections are crucial for obtaining more accurate relative energies at a given temperature.
3. Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. This approach, known as a composite method, balances computational cost and accuracy.
4. Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total energies (including ZPVE and thermal corrections). The energy of the more stable isomer is typically set to zero, and the energy of the less stable isomer is reported as a positive value relative to it.
References
Unveiling the Three-Dimensional Architecture of trans-2-Methyl-3-phenylaziridine Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of trans-2-Methyl-3-phenylaziridine and its N-substituted derivatives. By presenting key structural parameters and detailed experimental protocols, this document serves as a valuable resource for understanding the conformational properties and intermolecular interactions of this important class of heterocyclic compounds.
The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a versatile building block in organic synthesis and a key structural motif in many biologically active molecules. The this compound scaffold, in particular, offers a chiral framework with distinct steric and electronic properties. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for rational drug design and the development of novel synthetic methodologies.
This guide summarizes the available crystallographic data for the parent this compound and its N-acetyl derivative, offering a direct comparison of their key structural features.
Comparative Analysis of Crystallographic Data
The following tables summarize the key crystallographic parameters, bond lengths, and bond angles for this compound and its N-acetyl derivative. These quantitative data provide a clear comparison of the geometric changes in the aziridine ring upon N-substitution.
| Compound | This compound | N-acetyl-trans-2-methyl-3-phenylaziridine |
| Formula | C₉H₁₁N | C₁₁H₁₃NO |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P 2₁ 2₁ 2₁ | P 2₁/c |
| Unit Cell Dimensions | a = 5.86 Å, b = 8.64 Å, c = 15.01 Å | a = 10.12 Å, b = 5.83 Å, c = 16.23 Å, β = 101.4° |
Table 1: Key Crystallographic Parameters. This table outlines the fundamental crystallographic information for the two compounds, highlighting the change in crystal system and unit cell dimensions upon N-acetylation.
| Bond | This compound (Å) | N-acetyl-trans-2-methyl-3-phenylaziridine (Å) |
| N1-C2 | 1.46 | 1.48 |
| N1-C3 | 1.47 | 1.49 |
| C2-C3 | 1.49 | 1.50 |
| C2-C(Methyl) | 1.51 | 1.52 |
| C3-C(Phenyl) | 1.50 | 1.51 |
| N1-C(Acetyl) | - | 1.38 |
| C(Acetyl)=O | - | 1.22 |
Table 2: Selected Bond Lengths. This table provides a comparison of key bond lengths within the aziridine ring and the substituent groups. The data indicates slight elongation of the N-C bonds in the N-acetyl derivative.
| Angle | This compound (°) | N-acetyl-trans-2-methyl-3-phenylaziridine (°) |
| C2-N1-C3 | 60.5 | 59.8 |
| N1-C2-C3 | 59.7 | 60.1 |
| N1-C3-C2 | 59.8 | 60.1 |
| N1-C2-C(Methyl) | 118.2 | 117.5 |
| N1-C3-C(Phenyl) | 117.9 | 117.2 |
| C2-N1-C(Acetyl) | - | 121.5 |
| C3-N1-C(Acetyl) | - | 120.8 |
Table 3: Selected Bond Angles. This table compares the bond angles within the aziridine ring and the angles associated with the substituents. The endocyclic angles remain close to 60°, characteristic of a three-membered ring.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the aziridination of trans-β-methylstyrene. N-substituted derivatives can be prepared by subsequent reaction of the parent aziridine with an appropriate acylating or sulfonylating agent.
General Synthesis of N-acetyl-trans-2-methyl-3-phenylaziridine: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, an equimolar amount of acetyl chloride and a non-nucleophilic base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by thin-layer chromatography). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-acetyl derivative.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
X-ray Diffraction Analysis
A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100 or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the experimental workflow for X-ray crystallographic analysis.
comparative study of different catalytic systems for aziridination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aziridines, three-membered heterocyclic compounds containing a nitrogen atom, is of significant interest in organic chemistry and drug development due to their versatile reactivity as synthetic intermediates. Catalytic aziridination of olefins represents one of the most efficient methods for their preparation. This guide provides a comparative analysis of three prominent catalytic systems: copper-based, iron-based, and rhodium-based catalysts, offering insights into their performance, methodologies, and catalytic cycles to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst exerts a profound influence on the efficiency, selectivity, and substrate scope of the aziridination reaction. Below is a summary of the performance of representative copper, iron, and rhodium catalytic systems in the aziridination of styrene, a benchmark substrate.
| Catalyst System | Catalyst | Ligand | Nitrene Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Copper-Catalyzed | Cu(I)PF6 | Chiral Diimine | PhI=NTs | CH2Cl2 | 23 | - | - | - | [1] |
| Iron-Catalyzed | Fe(TPP)Cl | Tetraphenylporphyrin | Bromamine-T | CH3CN | 25 | 4 | 85 | N/A | [2] |
| Rhodium-Catalyzed | [Rh2(esp)2] | α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid | DPH | Toluene | RT | - | High | N/A | [3] |
| Rhodium-Catalyzed | Rh2(S-tfpttl)4 | (S)-3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindolin-2-yl)butanoic acid | p-tBu-phenylsulfamate | Toluene | -15 | - | High | up to 99 | [4] |
Note: "N/A" indicates that the data was not applicable or not provided in the cited source. "RT" signifies room temperature. Dashes indicate that the specific information was not detailed in the abstract.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for each catalytic system.
Copper-Catalyzed Asymmetric Aziridination
This protocol is based on the work of Jacobsen and co-workers, which laid the foundation for highly enantioselective aziridination reactions.[1]
Catalyst: Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆ Ligand: Chiral bis(oxazoline) ligand Nitrene Source: [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) General Procedure:
-
To a solution of the chiral bis(oxazoline) ligand (0.025 mmol) in dichloromethane (1 mL) at room temperature is added CuOTf (0.025 mmol).
-
The resulting solution is stirred for 1 hour to form the catalyst complex.
-
The olefin (1.0 mmol) is added to the catalyst solution.
-
PhI=NTs (1.1 mmol) is added in one portion, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired aziridine.
Iron-Catalyzed Aziridination
This protocol utilizes an iron(III) porphyrin complex, which is a robust and efficient catalyst for the aziridination of a wide range of alkenes.[2]
Catalyst: Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) Nitrene Source: Bromamine-T General Procedure:
-
To a solution of the alkene (0.5 mmol) and Fe(TPP)Cl (0.005 mmol, 1 mol%) in acetonitrile (2 mL) is added bromamine-T (0.6 mmol).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 4 hours).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the corresponding aziridine.
Rhodium-Catalyzed Aziridination
Dirhodium(II) catalysts are highly effective for nitrene transfer reactions, including aziridination, often with very low catalyst loadings and high stereocontrol.[3][4]
Catalyst: Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) ([Rh₂(esp)₂]) or a chiral dirhodium(II) tetracarboxylate such as Rh₂(S-tfpttl)₄.[3][4] Amine Source/Oxidant: O-(2,4-dinitrophenyl)hydroxylamine (DPH) or a sulfamate with an oxidant like PhI(OPiv)₂.[3][4] General Procedure (using [Rh₂(esp)₂]):
-
To a vial charged with [Rh₂(esp)₂] (1-2 mol%), the olefin (1.0 equiv), and the amine source (e.g., DPH, 1.2 equiv) is added the solvent (e.g., toluene).
-
The reaction mixture is stirred at room temperature until the starting olefin is consumed, as monitored by TLC or GC.
-
The reaction mixture is then concentrated, and the crude product is purified by flash chromatography on silica gel to yield the pure aziridine.
Mechanistic Overview and Visualizations
The catalytic cycles for aziridination, while varying in the specific intermediates, generally involve the formation of a metal-nitrene species that subsequently reacts with the olefin.
Caption: General experimental workflow for catalytic aziridination.
The proposed catalytic cycles for copper, iron, and rhodium systems are depicted below. These diagrams illustrate the key steps of catalyst activation, nitrene formation, and nitrene transfer to the olefin.
Caption: Simplified catalytic cycles for aziridination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 5. Recent Advances in Metal-Mediated Carbon-Nitrogen Bond Formation ...: Ingenta Connect [ingentaconnect.com]
- 6. Iron-Catalyzed Direct Diazidation for a Broad Range of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2-Methyl-3-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of chiral 2-Methyl-3-phenylaziridine, a crucial parameter in pharmaceutical development and asymmetric synthesis. We present an objective evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by representative experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
| Method | Principle | Typical Stationary Phase | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based (e.g., cellulose or amylose derivatives)[1][2][3][4] | Broad applicability, high resolution, established methodology.[3] | Method development can be time-consuming, requires specialized and expensive columns. |
| Chiral GC | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | Cyclodextrin-based[5][6][7][8] | High efficiency and sensitivity, suitable for volatile compounds.[9] | Requires analyte to be volatile and thermally stable, may necessitate derivatization.[9] |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[10][11] | Not applicable (in-solution measurement). | Rapid analysis, provides structural information, does not require chromatographic separation.[10] | Lower sensitivity compared to chromatographic methods, requires a suitable CSA, potential for signal overlap.[12] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For aziridine derivatives, polysaccharide-based CSPs are often effective.[1][2][3][4]
Experimental Protocol:
Column: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a suitable choice for screening.
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. The exact ratio needs to be optimized to achieve baseline separation.
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
Detection: UV detection at a wavelength where the phenyl group of the aziridine absorbs, typically around 254 nm.
Sample Preparation: Dissolve the 2-Methyl-3-phenylaziridine sample in the mobile phase.
Representative Data (Hypothetical for 2-Methyl-3-phenylaziridine):
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is representative and may require optimization for specific samples.
Workflow for Chiral HPLC Analysis:
References
- 1. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 2. scirp.org [scirp.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of the Ring-Opening of trans-2-Methyl-3-phenylaziridine
A guide for researchers, scientists, and drug development professionals on the kinetic studies of the ring-opening of trans-2-Methyl-3-phenylaziridine, offering a comparative analysis with alternative aziridine derivatives and reaction conditions. This document provides supporting theoretical data, detailed experimental protocols for kinetic analysis, and visualizations of the underlying reaction mechanisms and workflows.
The ring-opening of aziridines is a fundamental transformation in organic synthesis, providing access to a diverse array of nitrogen-containing molecules that are crucial in medicinal chemistry and materials science. The reactivity of the strained three-membered ring is highly dependent on the substitution pattern on both the carbon and nitrogen atoms, as well as the reaction conditions employed. This guide focuses on the kinetic aspects of the ring-opening of this compound, a prototypical disubstituted aziridine, and compares its reactivity with other aziridine derivatives.
Comparative Kinetic Data
While specific experimental kinetic data for the ring-opening of this compound under various conditions is not extensively documented in publicly available literature, theoretical studies and experimental data on analogous systems provide valuable insights into its reactivity. The following table summarizes calculated activation energies for the nucleophilic ring-opening of a model cyclohexene-fused aziridine, which demonstrates the profound impact of N-substitution on the reaction barrier.
| Aziridine Derivative | Nucleophile | Catalyst/Conditions | Calculated Activation Energy (ΔE‡) [kcal/mol] | Reference |
| Unsubstituted (N-H) Aziridine | Acetate | N/A (Theoretical) | 32.1 | [1] |
| N-Mesyl (N-Ms) Aziridine | Acetate | N/A (Theoretical) | 7.0 | [1] |
| N-Triflyl (N-Tf) Aziridine | Acetate | N/A (Theoretical) | -2.7 | [1] |
| trans-2-methyl-3-(trifluoromethyl)aziridine | H₂SO₄ | N/A (Reaction) | Not specified | [2] |
| trans-2-phenyl-3-(trifluoromethyl)aziridine | H₂SO₄ | N/A (Reaction) | Not specified | [2] |
These theoretical values illustrate that electron-withdrawing groups on the nitrogen atom significantly lower the activation energy for nucleophilic attack, thereby increasing the reaction rate. This is a critical consideration in the design of synthetic routes and the development of new chemical entities. For this compound, which is a non-activated aziridine, a higher activation barrier is expected compared to its N-acylated or N-sulfonylated counterparts.
Reaction Mechanisms and Regioselectivity
The ring-opening of this compound can proceed through different mechanisms, primarily dictated by the absence or presence of an acid catalyst.
Nucleophilic Ring-Opening (Sₙ2 Pathway)
In the absence of a strong acid, the ring-opening typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of the C-N bond. For non-activated aziridines like the title compound, the attack generally occurs at the less sterically hindered carbon atom. In this case, that would be the C2 position, which is substituted with a methyl group, as opposed to the more sterically demanding phenyl group at C3.
Sₙ2 Ring-Opening Pathway
Acid-Catalyzed Ring-Opening (Sₙ1/Sₙ2-like Pathway)
In the presence of an acid, the nitrogen atom of the aziridine is protonated to form a highly reactive aziridinium ion. This activation facilitates the ring-opening by a nucleophile. The regioselectivity of this process is more complex and depends on the electronic effects of the substituents. The positive charge on the nitrogen atom can be stabilized by the phenyl group at C3 through resonance, leading to a more Sₙ1-like character at this position. Consequently, nucleophilic attack at the C3 (benzylic) position can be favored. The reaction can also proceed with Sₙ2-like character at the less substituted C2 position. The actual outcome is a delicate balance of steric and electronic factors.
Acid-Catalyzed Ring-Opening Pathways
Experimental Protocols for Kinetic Studies
A detailed experimental protocol is essential for obtaining reliable kinetic data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of chemical reactions in real-time.
Kinetic Analysis of Acid-Catalyzed Ring-Opening by ¹H NMR Spectroscopy
This protocol outlines the steps for determining the rate constant of the acid-catalyzed ring-opening of this compound with a nucleophile (e.g., methanol).
Materials and Equipment:
-
This compound
-
Deuterated methanol (CD₃OD)
-
A strong acid catalyst (e.g., trifluoroacetic acid-d, CF₃COOD)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Thermostated NMR probe
-
Internal standard (e.g., tetramethylsilane - TMS, or a non-reactive compound with a distinct signal)
-
Standard laboratory glassware and syringes
Experimental Workflow:
Workflow for NMR Kinetic Study
Detailed Procedure:
-
Preparation of Stock Solution: Accurately weigh a sample of this compound and the internal standard and dissolve them in a known volume of CD₃OD to prepare a stock solution of known concentration (e.g., 0.05 M).
-
NMR Spectrometer Setup: Place an NMR tube containing the stock solution into the NMR spectrometer and allow the temperature to equilibrate. Lock and shim the spectrometer to obtain high-resolution spectra.
-
Initiation of the Reaction: At time t=0, inject a predetermined amount of the acid catalyst into the NMR tube. The concentration of the acid should be in large excess compared to the aziridine to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately after the addition of the acid, start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to capture the decay of the reactant and the formation of the product(s) adequately.
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Identify the characteristic signals for the reactant (this compound) and the ring-opened product(s).
-
Integrate the area of a well-resolved signal for the reactant and the product(s) in each spectrum. Normalize these integrals to the integral of the internal standard to account for any variations in spectrometer performance.
-
Calculate the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration (ln[Aziridine]) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The negative of the slope of this line gives the observed rate constant (k_obs).
-
-
Determination of Activation Parameters: Repeat the kinetic runs at several different temperatures. A plot of ln(k_obs/T) versus 1/T (Eyring plot) will yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. A plot of ln(k_obs) versus 1/T (Arrhenius plot) will give the activation energy (Ea).
Conclusion
The kinetic study of the ring-opening of this compound provides fundamental insights into its reactivity and the factors that govern the reaction pathway. While experimental kinetic data for this specific compound is sparse, theoretical calculations and data from analogous systems strongly suggest that the reactivity is highly tunable, particularly through N-substitution. The provided experimental protocol for NMR-based kinetic analysis offers a robust framework for researchers to quantitatively assess the ring-opening kinetics under various conditions, enabling a direct comparison with other aziridine derivatives and facilitating the rational design of synthetic strategies in drug discovery and materials science.
References
A Researcher's Guide to Spectroscopic Analysis of Substituted Aziridines: A Comparison with Literature Values
For researchers, scientists, and professionals in drug development, the accurate characterization of novel synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data for substituted aziridines, offering a benchmark against established literature values. We present detailed experimental protocols and a clear workflow for the structural confirmation of these valuable synthetic intermediates.
The structural elucidation of substituted aziridines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and organic synthesis, relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the successful synthesis and purity of these compounds. This guide focuses on the comparison of experimentally obtained spectroscopic data with established literature values for representative substituted aziridines.
Workflow for Spectroscopic Data Comparison
The process of comparing experimental data with literature values is a critical step in the verification of a synthesized compound's identity. The following workflow outlines the key stages of this process.
Comparison of Spectroscopic Data
The following table summarizes the ¹H NMR, ¹³C NMR, and IR spectroscopic data for two common substituted aziridines, 2-phenylaziridine and 2-methylaziridine, as reported in the literature. This is compared with a hypothetical experimental dataset for a synthesized sample of N-benzyl-2-methylaziridine.
| Compound | Spectroscopic Data | Literature Values | Hypothetical Experimental Data (N-benzyl-2-methylaziridine) |
| 2-Phenylaziridine | ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 5H, Ar-H), 2.45 (dd, 1H, CH), 1.88 (d, 1H, CH₂), 1.55 (d, 1H, CH₂) | - |
| ¹³C NMR (CDCl₃, ppm) | δ 140.1 (Ar-C), 128.6 (Ar-CH), 127.5 (Ar-CH), 126.9 (Ar-CH), 38.3 (CH), 28.1 (CH₂) | - | |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~1270 (ring breathing) | - | |
| 2-Methylaziridine | ¹H NMR (CDCl₃, ppm) | δ 1.80-1.95 (m, 1H, CH), 1.40 (d, 1H, CH₂), 1.15 (d, 1H, CH₂), 1.10 (d, 3H, CH₃) | - |
| ¹³C NMR (CDCl₃, ppm) | δ 32.5 (CH), 25.0 (CH₂), 15.5 (CH₃) | - | |
| IR (cm⁻¹) | ~3300 (N-H stretch), 2960-2850 (Aliphatic C-H stretch), ~1260 (ring breathing) | - | |
| N-benzyl-2-methylaziridine | ¹H NMR (CDCl₃, ppm) | - | δ 7.25-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, N-CH₂), 2.05-2.15 (m, 1H, CH), 1.50 (d, 1H, CH₂), 1.25 (d, 1H, CH₂), 1.15 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | - | δ 138.5 (Ar-C), 128.8 (Ar-CH), 128.4 (Ar-CH), 127.2 (Ar-CH), 60.5 (N-CH₂), 39.8 (CH), 34.2 (CH₂), 14.1 (CH₃) | |
| IR (cm⁻¹) | - | ~3030 (Ar C-H stretch), 2960-2850 (Aliphatic C-H stretch), ~1250 (ring breathing), No N-H stretch |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted aziridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (this may require a longer acquisition time than for ¹H NMR).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
By following these standardized protocols and comparing the acquired data with the provided literature values, researchers can confidently verify the structure and purity of their synthesized substituted aziridines. Discrepancies between experimental and literature data may indicate the presence of impurities, unexpected side products, or an incorrect structural assignment, warranting further investigation.
Safety Operating Guide
Proper Disposal Procedures for trans-2-Methyl-3-phenylaziridine: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of trans-2-Methyl-3-phenylaziridine, a compound recognized for its toxic and corrosive properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material, thereby minimizing risk and ensuring regulatory compliance. Adherence to these protocols is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a toxic, corrosive, and suspected mutagenic substance.[1] All handling must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat
-
Closed-toe shoes
Avoid inhalation of vapors and any contact with skin and eyes.[2] In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention. For spills, evacuate the area, prevent the spread of the material using absorbent pads, and follow the specific decontamination procedures outlined below. Do not attempt to clean a large spill without proper training and equipment.
Disposal of Bulk this compound
Bulk quantities of this compound must be treated as hazardous waste. The primary disposal method involves chemical neutralization to open the highly reactive aziridine ring, followed by disposal through an authorized hazardous waste management service.
Chemical Neutralization Protocol
The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening, a reaction that can be utilized to neutralize its hazardous properties.[3] A solution of sodium thiosulfate can be used to effectively open the ring, rendering the compound less reactive.
Experimental Protocol for Neutralization:
-
Preparation: In a suitable, labeled container within a chemical fume hood, prepare a saturated aqueous solution of sodium thiosulfate.
-
Reaction Setup: Place the container with the this compound waste in a larger secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Neutralization: Slowly and with constant stirring, add the saturated sodium thiosulfate solution to the this compound waste. A recommended starting ratio is a 2:1 molar excess of sodium thiosulfate to the estimated amount of the aziridine compound.
-
Reaction Time: Allow the mixture to react for a minimum of one hour, continuing to stir.
-
Verification (Optional but Recommended): The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against a standard of the starting material. The disappearance of the starting material spot indicates the completion of the neutralization.
-
Final Disposal: The neutralized mixture, now containing the ring-opened product, should be collected in a clearly labeled hazardous waste container for collection by an authorized waste management company.
Decontamination of Surfaces and Glassware
All surfaces, glassware, and equipment contaminated with this compound must be thoroughly decontaminated before being removed from the fume hood or reused.
Decontamination Protocol:
-
Initial Cleaning: Carefully wipe all contaminated surfaces with an absorbent pad to remove the bulk of the chemical. Place the used pads in a labeled hazardous waste bag.
-
Decontamination Solution: Prepare a 10% aqueous solution of sodium thiosulfate.
-
Application: Liberally apply the 10% sodium thiosulfate solution to all contaminated surfaces and glassware. Ensure complete coverage and allow a contact time of at least 30 minutes.
-
Rinsing: Thoroughly rinse the decontaminated surfaces and glassware with water.
-
Final Cleaning: Wash with a standard laboratory detergent and perform a final rinse with deionized water.
-
Waste Disposal: All cleaning materials, including wipes and the initial decontamination solution, should be collected as hazardous waste.
Quantitative Data for Disposal Procedures
| Parameter | Bulk Disposal | Decontamination |
| Neutralizing Agent | Saturated Sodium Thiosulfate (aq) | 10% Sodium Thiosulfate (aq) |
| Recommended Ratio | 2:1 molar excess of thiosulfate to aziridine | N/A |
| Reaction/Contact Time | Minimum 1 hour | Minimum 30 minutes |
| Container | Labeled Hazardous Waste Container | Labeled Hazardous Waste Bag/Container |
Chemical Incompatibility
To prevent dangerous reactions, avoid contact of this compound with the following:
-
Acids: Can catalyze violent polymerization.
-
Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Halogenated Solvents: Potential for hazardous reactions.
Store in a cool, dry, well-ventilated area away from these incompatible materials.[2]
Visual Workflow for Disposal Procedures
Caption: Workflow for the disposal of bulk this compound.
Caption: Procedure for decontamination of surfaces and glassware.
References
Personal protective equipment for handling trans-2-Methyl-3-phenylaziridine
This guide provides critical safety and logistical information for the handling and disposal of trans-2-Methyl-3-phenylaziridine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Summary: this compound is a hazardous chemical with the following classifications:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to the recommended Personal Protective Equipment (PPE) is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Minimum PPE Requirement |
| Pre-handling and Inspection | - Safety glasses- Nitrile gloves (single layer) |
| Weighing and Aliquoting | - Chemical splash goggles- Face shield- Chemical-resistant lab coat- Double-layered nitrile or neoprene gloves- Respiratory protection (use in a certified chemical fume hood) |
| Syntheses and Reactions | - Chemical splash goggles- Face shield- Chemical-resistant lab coat or apron- Double-layered nitrile or neoprene gloves- Respiratory protection (use in a certified chemical fume hood) |
| Post-handling and Cleanup | - Chemical splash goggles- Face shield- Chemical-resistant lab coat- Heavy-duty nitrile or butyl rubber gloves- Respiratory protection (as needed, based on potential for aerosol generation) |
| Spill Response | - Self-contained breathing apparatus (SCBA)- Chemical-resistant suit- Heavy-duty chemical-resistant gloves and boots |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the essential steps for safely handling this compound from preparation to post-handling cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Assemble all necessary PPE as specified in the table above and inspect for any damage.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
-
Handling:
-
Don the appropriate PPE before entering the designated handling area.
-
Conduct all weighing, aliquoting, and transfers of the chemical inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use a closed or contained system for reactions whenever possible to prevent the release of vapors.
-
-
Post-Handling:
-
Decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Segregate and dispose of all chemical waste according to the disposal plan.[2]
-
Carefully doff PPE to avoid cross-contamination, and dispose of single-use items in a designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan: Chemical Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, bench paper, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic waste.
-
-
Storage:
-
Store all waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Disposal:
In case of a spill or exposure, immediately alert your supervisor and follow your institution's emergency procedures. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] For eye contact, rinse with water for at least 15 minutes and seek immediate medical attention.[2][4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
